2-hydrazino-5-nitrothiazole molecular weight and structure
Executive Summary 2-Hydrazino-5-nitrothiazole (CAS 26245-59-0) is a high-value heterocyclic intermediate primarily utilized in the synthesis of azo disperse dyes (e.g., Disperse Blue 360) and nitrothiazole-based antimicr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Hydrazino-5-nitrothiazole (CAS 26245-59-0) is a high-value heterocyclic intermediate primarily utilized in the synthesis of azo disperse dyes (e.g., Disperse Blue 360) and nitrothiazole-based antimicrobial agents. Characterized by its electron-deficient 5-nitrothiazole core and a nucleophilic hydrazine moiety, it serves as a critical "linchpin" scaffold for coupling reactions. This guide details its physiochemical properties, synthetic pathways, and handling protocols, emphasizing its role as a precursor in chromophore development and medicinal chemistry.
Molecular Identity & Physiochemical Properties
The compound consists of a thiazole ring substituted at the C2 position with a hydrazine group and at the C5 position with a nitro group.[1] The strong electron-withdrawing nature of the nitro group at C5 significantly influences the reactivity of the hydrazine tail, making it less nucleophilic than phenylhydrazine but highly effective for Schiff base formation and nucleophilic aromatic substitution (
) pathways.
Property
Data
Chemical Name
2-Hydrazino-5-nitrothiazole
CAS Number
26245-59-0
Molecular Formula
Molecular Weight
160.15 g/mol
Appearance
Yellow to orange crystalline solid
Melting Point
Decomposes >190°C (Derivative dependent; typically processed <55°C)
Solubility
Soluble in DMSO, DMF, 2-Methyltetrahydrofuran; sparingly soluble in water
Stability
Thermally sensitive; prone to oxidation.[1][2] Store under inert atmosphere.
Structural Analysis:
Nitro Group (
): Located at C5, it pulls electron density from the ring, stabilizing the resulting anion during reactions but also increasing the acidity of the hydrazine protons.
Hydrazine Moiety (
): Acts as a bidentate nucleophile. In the presence of carbonyls, it readily forms hydrazones (Schiff bases).
Synthesis & Manufacturing Workflow
The industrial synthesis of 2-hydrazino-5-nitrothiazole is a nucleophilic aromatic substitution where hydrazine displaces a halogen (typically bromine) on the thiazole ring.
Charge: Load 2-methyltetrahydrofuran and 2-bromo-5-nitrothiazole into a glass-lined reactor.
Addition: Dropwise addition of hydrazine hydrate while maintaining internal temperature between 30–35°C . Critical: Exothermic reaction control is vital to prevent ring opening.
Digestion: Stir for 60–90 minutes at 35°C.
Isolation: Quench with methanol. Filter the precipitated solid.[3][4]
Drying: Vacuum dry at <55°C . Warning: High heat causes decomposition.
Visualizing the Synthesis Pathway (DOT)
Caption: Synthesis pathway converting 2-bromo-5-nitrothiazole to the hydrazine intermediate, followed by downstream application in dye manufacturing.
Analytical Characterization
Verification of the structure requires distinguishing the hydrazine tail from potential degradation products (e.g., the amine).
Method
Expected Signal / Observation
NMR (DMSO-)
~8.3 ppm (s, 1H, Thiazole C4-H); Broad singlets at ~4.5–9.0 ppm for and protons (exchangeable with ).
m/z 160. Fragmentation often shows loss of (M-46) or (M-16).
Applications in Drug & Dye Development
A. Chromophore Synthesis (Disperse Blue 360)
The primary industrial use of 2-hydrazino-5-nitrothiazole is as a diazo component precursor.
Mechanism: The hydrazine group reacts with chlorobenzene derivatives (e.g., 3-methyl-4-chloro-N,N-diethylaniline) followed by oxidation to form the azo linkage.
Advantage: The 5-nitrothiazole moiety induces a bathochromic shift (red shift), resulting in deep blue/violet hues with high extinction coefficients.
B. Medicinal Chemistry (Antiprotozoal Agents)
Researchers utilize the hydrazine tail to synthesize hydrazones and semicarbazides .
Reaction: Condensation with aldehydes (e.g., 5-nitrofurfural) or isocyanates.[2]
Bioactivity: Derivatives have shown potency against Trichomonas vaginalis and Entamoeba histolytica.[5] The nitro group is essential for bioactivation via nitroreductase enzymes in anaerobic parasites.
Safety & Handling (SDS Highlights)
Hazard Classification:
Acute Toxicity: Harmful if swallowed or inhaled.
Sensitization: Potential skin sensitizer.
Reactivity: Incompatible with strong oxidizing agents and strong acids.
Handling Protocol:
Engineering Controls: Use only in a chemical fume hood.
PPE: Nitrile gloves, safety goggles, and lab coat.
Storage: Store in amber vials under nitrogen at 2–8°C. The compound darkens upon exposure to light and air, indicating oxidation to the azo or amine species.
References
Preparation of Disperse Blue 360. Google Patents. Patent CN104861690B. Describes the synthesis of 2-hydrazino-5-nitrothiazole from 2-bromothiazole and its conversion to azo dyes. Link
Synthesis and Biological Activity of 5-Nitrothiazole Derivatives. Journal of Medicinal Chemistry. Discusses the reaction of 2-hydrazino-5-nitrothiazole with isocyanates to form semicarbazides for antiprotozoal screening. Link
2-Amino-5-nitrothiazole and Derivatives. National Toxicology Program (NTP). Provides context on the structural class, toxicity mechanisms, and related nitrothiazole compounds.[6] Link
2-Hydrazino-5-nitrothiazole Product Data. Bloom Tech. Commercial specifications and synthesis pathways from 2-bromo-5-nitrobenzotrifluoride precursors. Link
Solvation Dynamics of 5-Nitro-2-hydrazinothiazole: Aqueous vs. Polar Aprotic Media
A Technical Guide for Formulation and Synthetic Chemists Executive Summary 5-Nitro-2-hydrazinothiazole (also referred to as 2-hydrazinyl-5-nitrothiazole) is a critical heterocyclic intermediate. It serves as the foundati...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Formulation and Synthetic Chemists
Executive Summary
5-Nitro-2-hydrazinothiazole (also referred to as 2-hydrazinyl-5-nitrothiazole) is a critical heterocyclic intermediate. It serves as the foundational building block for complex azo dyes, such as Disperse Blue 360[1], and acts as a key pharmacophore in the development of various antiprotozoal agents. A persistent challenge in utilizing this rust-colored solid lies in its starkly divergent solubility profile: it is highly recalcitrant to aqueous solvation but readily dissolves in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
This whitepaper provides an in-depth mechanistic analysis of these solvation dynamics, supported by self-validating experimental protocols designed to ensure scientific integrity during drug development and chemical synthesis.
Mechanistic Profiling: The Thermodynamics of Solvation
The solubility of a crystalline solid is dictated by the thermodynamic balance between its lattice energy (
) and the enthalpy of solvation ().
The Aqueous Deficit (Water)
Water is a polar protic solvent (
) that relies heavily on cohesive hydrogen-bonding networks. Despite the presence of a hydrogen-bond-donating hydrazine moiety (-NH-NH) and a polar nitro group (-NO), 5-nitro-2-hydrazinothiazole is effectively insoluble in water[2].
Causality: The highly conjugated, electron-deficient thiazole core is intensely hydrophobic. The energetic cost of disrupting water's highly ordered hydrogen-bond network to accommodate this bulky, hydrophobic ring far exceeds the stabilizing energy provided by hydrogen bonding at the substituent sites. Consequently, the compound precipitates or remains suspended.
The Polar Aprotic Advantage (DMSO)
DMSO (
) is a polar aprotic solvent characterized by a highly polarized sulfinyl (S=O) bond. 5-nitro-2-hydrazinothiazole exhibits excellent solubility in DMSO, making it the solvent of choice for both synthesis and NMR characterization.
Causality: DMSO acts as a powerful hydrogen-bond acceptor. The oxygen atom of the S=O bond strongly coordinates with the acidic protons of the hydrazine group. Furthermore, the large dipole moment of DMSO (3.96 D) effectively stabilizes the strong dipole of the nitrothiazole system via dipole-dipole interactions, without requiring the disruption of a rigid solvent network.
Thermodynamic pathways of 5-nitro-2-hydrazinothiazole solvation in Water vs. DMSO.
Quantitative Physicochemical and Solubility Profile
The following table summarizes the solvent properties and the resulting empirical solubility data for 5-nitro-2-hydrazinothiazole.
Solvent
Dielectric Constant ()
Dipole Moment (D)
H-Bond Donor
H-Bond Acceptor
Estimated Solubility (25°C)
Water
80.1
1.85
Yes
Yes
< 0.1 mg/mL (Insoluble)
DMSO
46.7
3.96
No
Yes
> 50.0 mg/mL (Highly Soluble)
Self-Validating Experimental Protocols
To ensure high-fidelity data during pre-formulation or synthetic route scouting, solubility must be measured using a self-validating thermodynamic protocol. Kinetic solubility methods (like solvent-shift) often yield false positives due to supersaturation.
Protocol: Thermodynamic Solubility Determination via HPLC-UV
Rationale: This protocol incorporates a mass-balance check (Step 5) to ensure that the undissolved solid has not undergone a solvent-mediated polymorphic transformation, which would artificially alter the apparent solubility limit.
Step 1: Preparation of Saturated Solutions
Weigh approximately 100 mg of 5-nitro-2-hydrazinothiazole into two separate 2.0 mL Eppendorf tubes.
Add 1.0 mL of HPLC-grade Water to Tube A, and 1.0 mL of anhydrous DMSO to Tube B.
Step 2: Equilibration
Place both tubes in a thermomixer.
Agitate at 800 RPM at exactly 25.0°C for 24 hours.
Causality: A 24-hour window ensures thermodynamic equilibrium is reached between the solid lattice and the solvated molecules, preventing kinetic artifacts.
Step 3: Phase Separation
Centrifuge the tubes at 15,000 x g for 15 minutes to pellet the undissolved solid.
Carefully aspirate the supernatant and filter through a 0.22 µm syringe filter.
Critical Material Choice: Use PTFE (Polytetrafluoroethylene) filters. Causality: DMSO will dissolve or severely swell standard cellulose acetate or polyethersulfone (PES) filters, leading to polymer contamination in the sample and inaccurate UV quantification.
Step 4: HPLC-UV Quantification
Dilute the DMSO filtrate 1:100 in the mobile phase to prevent detector saturation. The water filtrate can be injected neat due to low expected concentration.
Quantify against a pre-established calibration curve (prepared in a mutually compatible solvent system like Acetonitrile/Water).
Step 5: Residual Solid Validation (The Self-Validation Step)
Recover the residual solid pellet from both tubes.
Dry under vacuum and analyze via Powder X-Ray Diffraction (PXRD) or
H NMR (in DMSO-) to confirm the chemical integrity of the rust-colored solid and rule out solvate formation.
Self-validating experimental workflow for thermodynamic solubility determination.
Implications for Synthesis and Drug Development
Understanding this solubility dichotomy is paramount for downstream applications:
Industrial Dye Synthesis: In the commercial synthesis of Disperse Blue 360, 2-hydrazino-5-nitrothiazole is reacted with aniline derivatives. Because the intermediate is highly insoluble in water[2], patents explicitly dictate the use of organic solvents like DMSO or 2-methyltetrahydrofuran to maintain a homogeneous reaction mixture and drive the coupling reaction to completion[1]. Attempting this in aqueous media results in complex impurities and massive environmental pressure from acidic wastewater[1].
Analytical Characterization: Due to its high solubility in DMSO,
H NMR spectroscopy is universally conducted in DMSO-. This yields distinct, highly resolved resonances: a broad singlet at 10.58 ppm for the secondary amine, a sharp singlet at 8.28 ppm for the thiazole ring proton, and a broad singlet at 5.56 ppm for the primary terminal amine protons.
Technical Deep Dive: Biological Activity of 2-Hydrazinyl-5-Nitrothiazole Derivatives
Executive Summary The 2-hydrazinyl-5-nitrothiazole scaffold represents a privileged structure in medicinal chemistry, characterized by a unique "dual-warhead" capability. It combines the 5-nitrothiazole moiety—a potent b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-hydrazinyl-5-nitrothiazole scaffold represents a privileged structure in medicinal chemistry, characterized by a unique "dual-warhead" capability. It combines the 5-nitrothiazole moiety—a potent bioreductive pharmacophore active against anaerobes and hypoxic tumors—with a hydrazine linker , which offers versatile derivatization for target specificity (e.g., kinase inhibition).
This guide synthesizes the biological profile of these derivatives, distinguishing between their classical role as antiprotozoal/antimicrobial agents (analogous to Nitazoxanide) and their emerging utility as hypoxia-selective anticancer prodrugs .
Chemical Architecture & Synthesis
The Core Scaffold
The pharmacological efficacy of this class hinges on two structural pillars:[1]
C5-Nitro Group: An electron-withdrawing group that renders the thiazole ring susceptible to enzymatic reduction. This is the "warhead" responsible for DNA damage in anaerobic organisms.
C2-Hydrazine Linker: A nucleophilic handle allowing condensation with aldehydes/ketones to form hydrazones (Schiff bases), modulating lipophilicity (LogP) and steric fit within enzyme pockets (e.g., EGFR, PFOR).
Synthetic Pathways
The synthesis of 5-nitrothiazole derivatives requires careful handling due to the energetic nature of nitro compounds. The most robust pathway involves the modification of 2-amino-5-nitrothiazole .
Protocol: Synthesis of 5-Nitrothiazol-2-yl Hydrazones
Safety Warning: 2-amino-5-nitrothiazole is a potential carcinogen and skin irritant. All reactions must be performed in a fume hood.
Step 1: Preparation of the Hydrazine Intermediate
Direct hydrazine substitution on the nitrothiazole ring is difficult due to deactivation. A common route uses a diazotization-reduction sequence or nucleophilic displacement on a 2-halogenated precursor.
2-hydrazinyl-5-nitrothiazole derivatives are structural analogs of Nitazoxanide (Alinia®). Their primary mechanism against anaerobic pathogens (Giardia, Trichomonas, H. pylori) involves the Pyruvate:Ferredoxin Oxidoreductase (PFOR) pathway.
Mechanism of Action: The Nitro Radical
Unlike aerobic bacteria that use Pyruvate Dehydrogenase (PDH), anaerobes rely on PFOR.[2]
Entry: The drug diffuses into the pathogen.
Activation: The 5-nitro group acts as an electron acceptor. PFOR (or nitroreductases like RdxA) reduces the nitro group (
) to a nitro radical anion ().
Toxicity: This radical is unstable and further reduces to toxic nitroso (
) and hydroxylamine () intermediates.
Target: These reactive species covalently bind to DNA and proteins, causing strand breaks and cell death.
Solid tumors often contain hypoxic cores resistant to radiation and chemotherapy. 2-hydrazinyl-5-nitrothiazoles function as Bioreductive Prodrugs .
Normoxia (Healthy Tissue): Oxygen reverses the single-electron reduction of the nitro group (futile cycling), regenerating the parent drug and preventing toxicity.
Hypoxia (Tumor): Low oxygen prevents re-oxidation. The nitro group is fully reduced to cytotoxic amine/hydroxylamine species, selectively killing tumor cells.
Kinase Inhibition (EGFR)
Large, lipophilic hydrazone derivatives (e.g., those with indole or naphthalene tails) have shown dual activity. They dock into the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor), inhibiting proliferation in aerobic conditions, while retaining the nitro-warhead for hypoxic conditions.
Potency: IC50 values often range from 1.3 µM to 12 µM [4].
Selectivity: High selectivity index (SI > 100) observed for specific derivatives against cancer cells vs. normal fibroblasts (NIH/3T3).
Visualization: Dual Mechanism of Action
Figure 2: The "Futile Cycle" protects healthy oxygenated tissue, while hypoxia triggers the lethal cascade.
Structure-Activity Relationship (SAR)[9]
To optimize this scaffold, researchers must balance the electronic requirements of the nitro group with the steric requirements of the hydrazone tail.
Position 5 (Nitro): Essential. Removal or replacement (e.g., with -Cl or -CH3) abolishes antianaerobic activity and hypoxia selectivity.
Position 2 (Hydrazine Linker): Critical for Stability. The -NH-N=CH- bridge is stable in plasma but allows metabolic flexibility.
Hydrazone Tail (Aryl/Heteroaryl):
Electron-Withdrawing Groups (EWG): (e.g., -NO2, -Cl on the phenyl ring) enhance antimicrobial potency by increasing lipophilicity and electron deficiency.
Bulky Groups: (e.g., Naphthalene, Indole) shift activity toward anticancer (kinase inhibition) but may reduce bacterial permeability.
Hydrophilic Groups: (e.g., -OH, -COOH) reduce potency due to poor membrane penetration.
Visualization: SAR Map
Figure 3: Structural zones for medicinal chemistry optimization.
Experimental Protocols
A. In Vitro Cytotoxicity (MTT Assay)
Standard protocol for evaluating anticancer potential.
Cell Seeding: Seed MCF-7 or A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.
Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add to cells.
Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
B. Nitroreductase Activation Assay (Self-Validation)
To confirm the mechanism, test if activity is dependent on nitroreduction.
Co-incubation: Perform the MTT assay (above) in the presence of Dicoumarol (an NQO1/nitroreductase inhibitor).
Interpretation: If IC50 increases (potency drops) with Dicoumarol, the drug requires enzymatic reduction for activation.
References
Development of 5-nitrothiazole derivatives: Identification of leads against both replicative and latent Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 2012. Link
Biological Activities of Hydrazone Derivatives. Molecules, 2007.[3] Link
Synthesis, in vitro and in vivo giardicidal activity of nitrothiazole-NSAID chimeras. Bioorganic & Medicinal Chemistry, 2017. Link
Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors. Journal of Saudi Chemical Society, 2022. Link
Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives. Journal of Sulfur Chemistry, 2024. Link
2-Hydrazinyl-5-Nitrothiazole: A Versatile Pharmacophore in Targeted Drug Design
Executive Summary In contemporary medicinal chemistry, the 5-nitrothiazole scaffold has emerged as a privileged structure, historically validated by the clinical success of broad-spectrum antiparasitic agents like nitazo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the 5-nitrothiazole scaffold has emerged as a privileged structure, historically validated by the clinical success of broad-spectrum antiparasitic agents like nitazoxanide[1]. However, as drug design shifts toward Multi-Target-Directed Ligands (MTDLs) to combat complex pathologies such as neurodegenerative diseases and multidrug-resistant infections, functionalizing this core has become critical.
As an application scientist, I have observed that introducing a hydrazine moiety at the 2-position to form 2-hydrazinyl-5-nitrothiazole (also known as 2-hydrazino-5-nitrothiazole) unlocks immense synthetic and pharmacological utility. The hydrazine group acts as a highly reactive nucleophilic linker, allowing for facile condensation into semicarbazones and hydrazones[2][3]. This technical guide explores the mechanistic rationale, validated synthetic protocols, and biological evaluation of this vital pharmacophore.
Mechanistic Rationale: Dual-Action Targeting
The therapeutic efficacy of 2-hydrazinyl-5-nitrothiazole derivatives is rooted in a dual-action mechanism: pathogen-specific bioreduction and host-target enzyme inhibition.
Bioreduction and Oxidative Stress (Pathogen Targeting)
The 5-nitro group is a classic prodrug trigger. In anaerobic protozoa (e.g., Entamoeba histolytica, Trichomonas vaginalis) and certain bacteria, the nitro group undergoes a 1-electron or 2-electron reduction mediated by specific enzymes like Pyruvate Ferredoxin Oxidoreductase (PFOR) or bacterial nitroreductases (NTR)[1][4].
Causality: Mammalian cells lack these specific, high-affinity reductases, conferring a high therapeutic index. The reduction generates a highly reactive nitro radical anion (
). In the presence of oxygen, this radical undergoes redox cycling to produce Reactive Oxygen Species (ROS); in anaerobic environments, it forms covalent adducts with parasitic DNA, leading to rapid cell death[4].
Enzyme Inhibition (Host Targeting)
When the 2-hydrazinyl group is derivatized into a semicarbazone, the molecule can act as an MTDL for neurodegenerative diseases. Kinetic studies demonstrate that these derivatives act as reversible, mixed-type inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE)[2].
Causality: The semicarbazone linker provides essential hydrogen-bond donors/acceptors that engage the peripheral anionic site (PAS) of AChE, while the planar, electron-deficient 5-nitrothiazole core intercalates into the hydrophobic catalytic anionic site (CAS)[2].
The synthesis of 2-hydrazinyl-5-nitrothiazole relies on a Nucleophilic Aromatic Substitution (
) of 2-bromo-5-nitrothiazole. The strong electron-withdrawing nature of the 5-nitro group severely depletes electron density at the 2-position, making it highly susceptible to nucleophilic attack by hydrazine[5].
Step-by-Step Methodology
This protocol is designed as a self-validating system to ensure high yield and purity without the need for complex chromatography.
Reagent Preparation:
Charge a reaction vessel with 1.0 equivalent (e.g., 1.00 g, 4.78 mmol) of 2-bromo-5-nitrothiazole[6].
Solvent Selection:
Dissolve the starting material in 50 mL of 2-methyltetrahydrofuran (2-MeTHF)[5].
Expert Insight: While standard THF is often cited, 2-MeTHF is strongly preferred. It is an eco-friendly solvent that provides excellent initial solubility for the bromothiazole but forces the more polar hydrazinyl product to crash out of solution upon reaction completion, driving the equilibrium forward.
Nucleophilic Addition:
Under continuous stirring, slowly add 2.0 equivalents (0.46 mL, 9.56 mmol) of hydrazine monohydrate[6].
Expert Insight: The second equivalent of hydrazine acts as an acid scavenger for the liberated HBr, preventing the protonation and subsequent deactivation of the incoming nucleophile.
Thermal Control:
Warm the suspension to 30–35 °C and maintain for 1 to 1.5 hours[5]. Do not exceed 40 °C, as excessive heat promotes unwanted bis-substitution and degradation of the nitrothiazole ring.
Quench and Isolation:
Add 20–30 mL of methanol to the mixture[5]. The addition of methanol drastically reduces the solubility of the product. Filter the resulting suspension under a vacuum and wash the filter cake with cold methanol.
Validation (Analytical QC):
Dry the product in vacuo below 55 °C. The product should present as a distinct rust-colored solid (Yield: ~72%)[5][6].
NMR Verification:
NMR (300 MHz, DMSO-) must show a thiazole C-H singlet at 8.28 ppm, a broad singlet for the secondary amine (-NH-) at 10.58 ppm, and a broad singlet for the primary amine (-NH) at 5.56 ppm[6].
Fig 1. Synthetic workflow for 2-hydrazinyl-5-nitrothiazole and downstream derivatization.
Pharmacological Data & Biological Activity
The derivatization of 2-hydrazinyl-5-nitrothiazole yields compounds with broad-spectrum activity. The table below synthesizes quantitative data across various therapeutic targets, highlighting the structure-activity relationship (SAR) of this pharmacophore.
When evaluating 2-hydrazinyl-5-nitrothiazole derived semicarbazones against AChE and BuChE, graphical analysis of reciprocal Lineweaver–Burk plots demonstrates increased slopes (decreased
) and shifted intercepts (higher ) as inhibitor concentration increases[2]. This is the hallmark of mixed-type inhibition , proving that the pharmacophore successfully binds to both the free enzyme and the enzyme-substrate complex, a highly desirable trait for preventing substrate-induced resistance in neurodegenerative therapies.
Future Perspectives in Drug Design
The transition from single-target drugs to MTDLs is the frontier of modern pharmacology. 2-hydrazinyl-5-nitrothiazole serves as an ideal scaffold because of its low molecular weight, favorable lipophilicity, and the ease with which the hydrazine tail can be functionalized. Future research should focus on utilizing this core to bridge the gap between antimicrobial therapies and neuroprotective agents, leveraging its unique redox properties and spatial geometry.
References
Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site
Source: nih.gov
URL:[Link]
Antiprotozoal Nitazoxanide Derivatives: Synthesis, Bioassays and QSAR Study Combined with Docking for Mechanistic Insights
Source: semanticscholar.org
URL:[Link]
Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies
Source: researchgate.net
URL:[Link]
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity
Source: researchgate.net
URL:[Link]
A Comparative Analysis of 2-Amino-5-nitrothiazole and 2-Hydrazinyl-5-nitrothiazole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive comparison of 2-amino-5-nitrothiazole and 2-hydrazinyl-5-nitrothiazole, two closely related heterocyclic compounds of significant interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive comparison of 2-amino-5-nitrothiazole and 2-hydrazinyl-5-nitrothiazole, two closely related heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed exploration of their synthesis, chemical properties, reactivity, and potential applications. By elucidating the key differences stemming from their respective amino and hydrazinyl functional groups, this guide aims to inform rational drug design and the development of novel therapeutic agents.
Introduction: The Significance of the 5-Nitrothiazole Scaffold
The 5-nitrothiazole moiety is a well-established pharmacophore, forming the core of numerous antimicrobial and antiprotozoal drugs.[1][2] The strong electron-withdrawing nature of the nitro group at the C5 position significantly influences the electronic properties of the thiazole ring, rendering it a versatile scaffold for medicinal chemistry. The functional group at the C2 position plays a pivotal role in modulating the biological activity, physicochemical properties, and metabolic stability of these compounds. This guide focuses on two key analogues: 2-amino-5-nitrothiazole, a widely used intermediate and a biologically active compound in its own right, and the less-explored but potentially significant 2-hydrazinyl-5-nitrothiazole.
Molecular Structure and Physicochemical Properties
The seemingly subtle difference between an amino (-NH₂) and a hydrazinyl (-NHNH₂) group at the 2-position of the 5-nitrothiazole ring leads to significant changes in the molecule's structure, electronics, and potential for intermolecular interactions.
Caption: Chemical structures of 2-amino-5-nitrothiazole and 2-hydrazinyl-5-nitrothiazole.
A comparative summary of their key physicochemical properties is presented in Table 1.
The synthesis of both compounds typically originates from 2-aminothiazole or a related precursor, with the introduction of the nitro group being a key step.
Synthesis of 2-Amino-5-nitrothiazole
The industrial synthesis of 2-amino-5-nitrothiazole often involves the nitration of 2-aminothiazole.[2] However, this direct nitration can be hazardous. A safer, more controlled laboratory-scale synthesis proceeds through the nitration of an N-protected precursor, such as 2-acetylaminothiazole, followed by deprotection.[3]
A newer, safer synthetic route avoids direct nitration by starting from N,N-dialkyl-2-nitro-etheneamine.[7][8]
Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole via Nitration of 2-Acetylaminothiazole
Acetylation of 2-Aminothiazole: 2-Aminothiazole is reacted with acetic anhydride in a suitable solvent (e.g., acetic acid) to yield 2-acetylaminothiazole.
Nitration: The 2-acetylaminothiazole is carefully added to a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-10 °C) to introduce the nitro group at the 5-position.
Hydrolysis: The resulting 2-acetylamino-5-nitrothiazole is then hydrolyzed, typically using an acid catalyst, to remove the acetyl protecting group and yield 2-amino-5-nitrothiazole.
Isolation and Purification: The product is isolated by filtration, washed, and can be purified by recrystallization.
Caption: Synthetic pathway for 2-amino-5-nitrothiazole.
Synthesis of 2-Hydrazinyl-5-nitrothiazole
Direct information on the synthesis of 2-hydrazinyl-5-nitrothiazole is scarce. However, a plausible and documented approach for analogous compounds involves a two-step process starting from 2-amino-5-nitrothiazole.[9]
Proposed Experimental Protocol: Synthesis of 2-Hydrazinyl-5-nitrothiazole
Diazotization: 2-Amino-5-nitrothiazole is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures to form a diazonium salt.
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in a suitable acidic solvent.
Isolation and Purification: The product, 2-hydrazinyl-5-nitrothiazole, would be isolated after neutralization and purified, likely through recrystallization.
Caption: Proposed synthetic pathway for 2-hydrazinyl-5-nitrothiazole.
Comparative Reactivity: The Influence of the Amino vs. Hydrazinyl Group
The primary difference in reactivity between these two molecules lies in the nature of the exocyclic nitrogen-containing functional group.
Reactivity of 2-Amino-5-nitrothiazole
The amino group in 2-amino-5-nitrothiazole is a moderately activating, ortho-, para-directing group in the context of electrophilic aromatic substitution, though the strong deactivating effect of the nitro group dominates the ring's reactivity. The amino group's primary reactivity is as a nucleophile.
Acylation and Alkylation: The amino group readily undergoes acylation with acid chlorides and anhydrides, and alkylation with alkyl halides.[10]
Diazotization: As mentioned in its use for synthesizing the hydrazinyl analogue, the amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.[9]
Schiff Base Formation: The amino group can condense with aldehydes and ketones to form Schiff bases, although this is less common than with more nucleophilic amines.
Reactivity of 2-Hydrazinyl-5-nitrothiazole
The hydrazinyl group is significantly more nucleophilic than the amino group due to the "alpha effect" – the presence of adjacent lone pairs of electrons. This enhanced nucleophilicity makes it a more reactive species.
Condensation with Carbonyls: 2-Hydrazinyl-5-nitrothiazole is expected to readily react with aldehydes and ketones to form stable hydrazones. This is a key reaction for creating diverse libraries of derivatives for biological screening.[9][11]
Cyclization Reactions: The hydrazinyl moiety is a valuable precursor for the synthesis of various heterocyclic systems, such as pyrazoles, triazoles, and pyridazinones, through condensation with appropriate bifunctional electrophiles.[9]
Acylation: Acylation can occur at either nitrogen of the hydrazinyl group, and the reaction conditions can influence the regioselectivity.
Caption: Comparative reactivity pathways.
Applications in Drug Discovery and Beyond
Both compounds serve as valuable building blocks in the synthesis of new chemical entities with potential therapeutic applications.
Applications of 2-Amino-5-nitrothiazole
Antiparasitic and Antimicrobial Agents: 2-Amino-5-nitrothiazole is a key intermediate in the synthesis of nitazoxanide, a broad-spectrum antiparasitic and antiviral drug.[1][2] It is also used in the development of other antimicrobial agents.[10]
Veterinary Medicine: It has been used as an antiprotozoal agent in veterinary medicine to treat infections in poultry.[4][12]
Dye Industry: It serves as a precursor in the manufacture of disperse azo dyes.[2]
Radiosensitizers: The nitro group has led to its investigation as a hypoxic cell radiosensitizer in cancer therapy.[4][5]
Potential Applications of 2-Hydrazinyl-5-nitrothiazole
While less explored, the unique reactivity of 2-hydrazinyl-5-nitrothiazole opens up avenues for the creation of novel compounds.
Antimycobacterial Agents: Derivatives of 2-hydrazinyl-thiazole have shown promise as antimycobacterial agents.[13] The incorporation of the 5-nitro group could potentially enhance this activity.
Antifungal Agents: 2-Hydrazinyl-thiazole derivatives have also been investigated as antifungal agents.[14]
Diverse Scaffolds for Drug Discovery: The ability to readily form hydrazones and cyclize into various heterocyclic systems makes 2-hydrazinyl-5-nitrothiazole a versatile platform for generating diverse molecular libraries for high-throughput screening against a wide range of biological targets.[9][15]
Conclusion
References
Werbel, L. M., & Battaglia, J. (1971). Derivatives of 2-amino-5-nitrothiazole as potential schistosomicides. Journal of Medicinal Chemistry, 14(1), 10-16.
PubChem. (n.d.). 2-Hydrazinyl-4-(4-nitrophenyl)thiazole. Retrieved from [Link]
Kini, S., et al. (2014). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. Bioorganic & Medicinal Chemistry Letters, 24(3), 840-844.
Kini, S., et al. (2013). 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. European Journal of Medicinal Chemistry, 70, 827-835.
ResearchGate. (2025, August 5). An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents. Retrieved from [Link]
MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC. Retrieved from [Link]
The Merck Index Online. (n.d.). 2-Amino-5-nitrothiazole. Retrieved from [Link]
PTG. (n.d.). Best 2-Amino-5-Nitrothiazole (5-Nitro-2-Thiazolamine) factory and suppliers. Retrieved from [Link]
An In-depth Technical Guide to the Light Sensitivity of 5-Nitrothiazole Hydrazine Derivatives
Foreword for the Researcher In the landscape of modern drug discovery, the 5-nitrothiazole core, particularly when functionalized as a hydrazine derivative, represents a scaffold of significant interest due to its divers...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword for the Researcher
In the landscape of modern drug discovery, the 5-nitrothiazole core, particularly when functionalized as a hydrazine derivative, represents a scaffold of significant interest due to its diverse biological activities. However, the very electronic features that confer its therapeutic potential—the conjugated π-system, the electron-withdrawing nitro group, and the reactive hydrazone moiety—also make it a candidate for photochemical instability. This guide is structured not as a rigid protocol, but as a comprehensive scientific narrative. It is designed to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to expertly navigate the photosensitivity challenges inherent to this class of compounds. We will delve into the mechanistic underpinnings of their light-induced transformations and provide a robust framework for experimental validation, ensuring the development of safe, stable, and efficacious medicines.
The Photochemical Nexus: Understanding the Core Chromophores
The photosensitivity of a 5-nitrothiazole hydrazine derivative is not dictated by a single functional group, but by the synergistic interplay of its constituent chromophores. A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. In this class of compounds, two primary regions absorb ultraviolet (UV) and visible light, acting as the starting points for all subsequent photochemical events.
The 5-Nitrothiazole System: The aromatic thiazole ring, substituted with a powerful electron-withdrawing nitro group (-NO2), creates a highly conjugated system. This moiety typically exhibits strong absorption in the UV-A region (320-400 nm). The photoexcited nitroaromatic group is a well-known reactive species, capable of initiating a variety of degradation pathways.[1]
The Hydrazone Linkage (-C=N-NH-): The carbon-nitrogen double bond of the hydrazone group is also a significant chromophore. This group is known to undergo reversible E/Z isomerization upon irradiation.[2][3] This process, while not necessarily degradative, alters the molecule's geometry and can impact its biological activity and physical properties.
The combination of these two systems results in a molecule that is primed for interaction with light, making a thorough photosensitivity assessment a non-negotiable step in its development pipeline.
Postulated Photochemical Reaction Pathways
Upon absorption of photon energy, a 5-nitrothiazole hydrazine derivative can enter an excited state, from which it can relax through several pathways. Some of these are benign, while others lead to irreversible chemical degradation. Understanding these potential pathways is crucial for designing stability-indicating analytical methods and developing mitigation strategies.
Pathway A: Reversible E/Z Photoisomerization
The most common and often non-degradative photochemical process for hydrazones is the isomerization around the C=N double bond.[4][5] The thermodynamically more stable E-isomer can absorb a photon and convert to the higher-energy Z-isomer. This process is often reversible, with the Z-isomer converting back to the E-form either thermally or upon irradiation with a different wavelength of light.[3]
Caption: Reversible E/Z photoisomerization pathway of the hydrazone moiety.
While this pathway does not break the molecule, the formation of a different geometric isomer can have significant consequences, including changes in solubility, receptor binding affinity, and analytical retention time.
Pathway B: Degradation via the Hydrazone and Hydrazine Linkage
More destructive pathways can also be initiated. These often involve the formation of highly reactive intermediates such as radicals or the interaction with reactive oxygen species (ROS).
Photolytic Cleavage of the C=N Bond: In the presence of oxygen, photosensitized molecules can generate singlet oxygen (¹O₂). Studies on similar hydrazones have shown that singlet oxygen can attack the electron-rich C=N bond, leading to its cleavage.[6] This would break the molecule into two distinct fragments: a 5-nitrothiazole aldehyde and a diazenyl derivative.
Homolytic Cleavage of the N-N Bond: The single bond between the two nitrogen atoms in the hydrazine linkage is a potential weak point. Visible light photocatalysis has been shown to induce cleavage of the N-N bond in aromatic hydrazines and hydrazides, proceeding through a nitrogen radical cation intermediate.[7][8] This would lead to the formation of a 5-nitrothiazolyl-imine and an amine radical.
Caption: Potential photodegradation pathways involving the hydrazone linkage.
Pathway C: Degradation Involving the 5-Nitrothiazole Ring
The nitroaromatic core itself is a hotbed of photochemical activity.
Photoreduction of the Nitro Group: A common reaction for photoexcited nitroarenes is the abstraction of a hydrogen atom from the solvent or another molecule, leading to the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group.[1]
Denitration: Photolytic cleavage of the C-NO₂ bond can occur, releasing nitrite (NO₂⁻) and generating a thiazolyl radical.[9] This is a known pathway for other nitramine and nitroester compounds.
Thiazole Ring Opening: While less common, severe photolytic stress can lead to the cleavage of the thiazole ring itself. This often occurs via reaction with powerful ROS like hydroxyl radicals, which can be generated by photosensitization.[10]
A Framework for Experimental Photosensitivity Assessment
To move from postulated pathways to validated stability profiles, a systematic experimental approach is essential. The International Council for Harmonisation (ICH) guideline Q1B provides the regulatory framework for photostability testing.[11] The process is typically bifurcated into forced degradation (stress testing) and confirmatory studies.
Workflow for Photostability Evaluation
Caption: Systematic workflow for the evaluation of photosensitivity.
Experimental Protocol: Forced Photodegradation Study
Objective: To intentionally degrade the sample to identify potential photodegradants and to develop a stability-indicating analytical method. A target degradation of 5-20% is generally considered appropriate.
Methodology:
Sample Preparation:
Prepare a solution of the 5-nitrothiazole hydrazine derivative at a known concentration (e.g., 0.5 mg/mL) in a common solvent like acetonitrile or methanol.
Dispense aliquots into chemically inert, transparent vials (e.g., quartz or borosilicate glass).
Prepare a "dark control" sample by wrapping an identical vial completely in aluminum foil. This sample will be exposed to the same temperature conditions but protected from light, allowing for the differentiation of photolytic from thermal degradation.
Light Exposure (per ICH Q1B):
Place the transparent and dark control vials in a calibrated photostability chamber.
The light source should be capable of emitting both UV and visible light. A common setup includes a D65 fluorescent lamp (simulating daylight) and a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm.
Expose the samples to a controlled dose of light. For forced degradation, the duration can be varied to achieve the target degradation level.
Sampling and Analysis:
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
Analyze all samples (exposed and dark control) immediately using a stability-indicating HPLC or UPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
The PDA detector allows for the comparison of UV-Vis spectra of the parent compound and any new peaks, helping to identify potential degradants.
The MS detector provides mass information, which is critical for the structural elucidation of degradation products.
Data Evaluation:
Compare the chromatograms of the exposed sample with the dark control and an unexposed reference.
Calculate the percentage degradation of the parent compound.
Assess peak purity of the parent peak to ensure co-eluting degradants are not being missed.
Integrate all new peaks corresponding to potential degradants and evaluate the mass balance.
Confirmatory Photostability Testing
Once a stability-indicating method is validated, confirmatory testing is performed under standardized ICH Q1B conditions to determine if light-protective packaging or labeling is required.
Exposure Levels: Samples are exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter .
Data Presentation and Interpretation
Clear and concise data presentation is paramount. Quantitative results from forced degradation studies should be summarized in a table to facilitate comparison and interpretation.
Table 1: Illustrative Forced Photodegradation Data for a Hypothetical 5-Nitrothiazole Hydrazine Derivative
Stress Condition
Duration (hours)
Parent Compound Assay (%)
Major Degradant 1 (%)
Major Degradant 2 (%)
Total Impurities (%)
Mass Balance (%)
Observations
Dark Control (60°C)
24
99.5
< 0.05
< 0.05
0.5
100.0
Thermally stable.
ICH Light + 25°C
8
94.2
3.1 (RRT 0.85)
1.5 (RRT 1.10)
5.8
100.0
Significant photodegradation observed.
ICH Light + 25°C
24
81.7
9.8 (RRT 0.85)
4.3 (RRT 1.10)
18.3
100.0
Extensive degradation. Degradant 1 is the primary photoproduct.
RRT = Relative Retention Time
Interpretation of Results:
Causality: The comparison between the dark control and the light-exposed samples clearly establishes light as the cause of degradation.
Degradation Profile: The table identifies the number of major photodegradants and their rate of formation relative to the degradation of the parent compound. This information is critical for setting specifications for the drug substance and product.
Mass Balance: A good mass balance (close to 100%) provides confidence that all major degradation products are being detected by the analytical method.
Conclusion: A Proactive Approach to Managing Photosensitivity
The 5-nitrothiazole hydrazine scaffold is a promising platform for drug development, but its inherent chromophoric nature necessitates a proactive and rigorous assessment of its photosensitivity. The primary photochemical events are likely to be a combination of reversible E/Z isomerization of the hydrazone linker and irreversible degradation pathways involving both the hydrazone moiety and the nitrothiazole ring. These degradative routes can be complex, potentially involving photolytic bond cleavages and reactions with singlet oxygen.
By employing a systematic approach grounded in the principles of forced degradation and adhering to regulatory guidelines like ICH Q1B, researchers can effectively characterize the photostability profile of these molecules. This enables the development of robust, stability-indicating analytical methods and informs the necessary measures—such as the use of light-protective packaging—to ensure the quality, safety, and efficacy of the final drug product. Ultimately, a thorough understanding of a molecule's interaction with light is not an obstacle, but a critical component of successful and responsible drug development.
References
Zhang, G., & Li, Z. (2014). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 16(19), 5184–5187. [Link]
Hoffmann, N. (2021). Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. Chemical Society Reviews, 50(12), 7034-7055. [Link]
Asveld, E. W. H., & Kellogg, R. M. (2005). Dye-sensitized photooxygenation of the C=N bond. 5. substituent effects on the cleavage of the C=N bond of C-aryl-N-aryl-N-methylhydrazones. The Journal of Organic Chemistry, 70(11), 4493–4501. [Link]
Kortekaas, L., et al. (2023). Novel Nitroxide-Substituted Hydrazone Switch: Experimental and Theoretical Insights into Photoswitching Behavior. The Journal of Organic Chemistry, 88(1), 329-339. [Link]
Li, Y., et al. (2020). Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of the C=C bond. Organic Chemistry Frontiers, 7(14), 1836-1841. [Link]
Testa, A. C. (1975). Photochemistry of the nitro group in aromatic heterocyclic molecules. The Journal of Physical Chemistry, 79(6), 644-646. [Link]
Hu, Y., et al. (2023). Hydrazone-based photocages for precise sub-organelle visualization and drug release. Nature Communications, 14(1), 3294. [Link]
Maji, M., & Dahiya, A. (2022). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications, 58(74), 10325-10341. [Link]
Request PDF. (2020). Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. [Link]
Request PDF. (2014). ChemInform Abstract: Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. [Link]
Chen, J., et al. (2020). Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives. New Journal of Chemistry, 44(33), 14217-14223. [Link]
Malevolti, C., et al. (2021). Spectroscopic Study of the E/Z Photoisomerization of a New Cyrhetrenyl Acylhydrazone: A Potential Photoswitch and Photosensitizer. Photochemistry and Photobiology, 97(1), 61-70. [Link]
García, M. E., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules, 28(19), 6902. [Link]
ResearchGate. (2021). Photoisomerization of hydrazone 3 E- and Z-isomer (1 × 10⁻⁵ mol·dm⁻³) in CHCl3. [Link]
CORE. (2021). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. [Link]
Crockett, J. S., et al. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. Environmental Science & Technology, 57(6), 2419-2428. [Link]
Wang, Z., et al. (2023). A phenothiazine-based “turn-on” fluorescent probe for the detection of hydrazine in water, soil, plant and food samples. New Journal of Chemistry, 47(3), 1326-1332. [Link]
Qu, J., Liu, B., & He, J. (2014). Photofading mechanisms of azo dye in its azo and hydrazone forms under UV irradiation. Journal of Chemical and Pharmaceutical Research, 6(3), 1149-1154. [Link]
ResearchGate. (2024). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
Liang, R., et al. (2019). Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration. PLOS ONE, 14(10), e0223708. [Link]
Mondal, P., et al. (2023). Photoactivatable Hydrazone Photoswitches. Angewandte Chemie International Edition, 62(45), e202312480. [Link]
Yabalak, E., et al. (2023). A Cost-effective Phenothiazine-based Fluorescent Chemosensor for Selective Detection of Hydrazine and its Application To Real Water Samples. ChemistrySelect, 8(24), e202301324. [Link]
ResearchGate. (2014). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. [Link]
Todorova, G., et al. (2023). E–Z Photoisomerization in Proton-Modulated Photoswitchable Merocyanine Based on Benzothiazolium and o-Hydroxynaphthalene Platform. Molecules, 28(12), 4843. [Link]
MDPI. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. [Link]
Al-Trawneh, S. A., et al. (2022). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. Catalysts, 12(12), 1563. [Link]
De la Cueva, L., et al. (2016). Comparison of the photophysical properties of three phenothiazine derivatives: transient detection and singlet oxygen production. Photochemical & Photobiological Sciences, 15(9), 1146-1156. [Link]
protocol for synthesizing 2-hydrazinyl-5-nitrothiazole from 2-amino-5-nitrothiazole
Application Note: Strategic Synthesis and Validation of 2-Hydrazinyl-5-nitrothiazole Mechanistic Rationale and Synthetic Strategy The synthesis of 2-hydrazinyl-5-nitrothiazole directly from presents a unique chemoselecti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis and Validation of 2-Hydrazinyl-5-nitrothiazole
Mechanistic Rationale and Synthetic Strategy
The synthesis of 2-hydrazinyl-5-nitrothiazole directly from presents a unique chemoselective challenge. While direct diazotization and subsequent reduction (e.g., using stannous chloride) is a classical approach for converting anilines to aryl hydrazines, the electron-deficient nature of the 5-nitrothiazole ring makes the diazonium intermediate highly unstable and prone to side reactions. Furthermore, strong reducing agents risk the unintended reduction of the critical 5-nitro group.
To ensure a high-yielding, self-validating system, this protocol utilizes a robust two-step sequence:
Modified Sandmeyer Reaction: Conversion of the primary amine to a bromide. This is achieved using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂). Generating the diazonium species in situ prevents the accumulation of hazardous intermediates.
Nucleophilic Aromatic Substitution (SNAr): The 5-nitro group strongly activates the 2-position of the thiazole ring. The introduction of hydrazine monohydrate leverages the alpha-effect, making it a superior nucleophile that rapidly displaces the bromide leaving group under mild conditions[1].
Synthetic Workflow Diagram
Workflow for the two-step synthesis of 2-hydrazinyl-5-nitrothiazole.
Causality Check: Acetonitrile is selected as the solvent because it effectively dissolves both the organic substrates and the copper salts, facilitating a homogeneous electron transfer during the Sandmeyer process.
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge the system with inert gas (N₂ or Ar).
Reagent Loading: Suspend Copper(II) bromide (9.23 g, 41.3 mmol) and tert-butyl nitrite (6.13 mL, 51.7 mmol) in anhydrous acetonitrile (60 mL). Heat the mixture gently to 60 °C.
Addition: Dissolve 2-amino-5-nitrothiazole (5.00 g, 34.4 mmol) in anhydrous acetonitrile (40 mL). Add this solution dropwise via the addition funnel over 30 minutes. Note: Gas evolution (N₂) will occur. The dropwise addition controls the thermal output and prevents the accumulation of the diazonium intermediate.
Reaction Maturation: Stir the reaction mixture at 60 °C for an additional 2 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 3:1). The highly polar amine spot should completely disappear.
Workup: Cool the mixture to room temperature and quench with 1M aqueous HCl (100 mL) to solubilize copper salts. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 2-bromo-5-nitrothiazole as a yellow solid.
Step 2: Synthesis of 2-Hydrazinyl-5-nitrothiazole
Causality Check: THF is utilized to maintain the solubility of the bromo-intermediate. An excess (2.5 eq) of is critical; 1 equivalent acts as the nucleophile, while the remaining 1.5 equivalents act as an acid scavenger to neutralize the HBr byproduct, preventing the protonation and deactivation of the incoming hydrazine[1].
Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-5-nitrothiazole (2.00 g, 9.57 mmol) in anhydrous tetrahydrofuran (30 mL).
Nucleophilic Addition: Cool the stirred solution to 0 °C using an ice bath. Add hydrazine monohydrate (1.16 mL, 23.9 mmol) dropwise over 10 minutes. Wash the residual hydrazine from the syringe with an additional 10 mL of THF into the reaction flask.
Reaction Maturation: Remove the ice bath and allow the resulting suspension to stir at room temperature for 4 hours. The nucleophilic substitution will cause the precipitation of the product and hydrazine hydrobromide salts.
Isolation: Concentrate the reaction mixture under reduced pressure to remove the majority of the THF. Suspend the crude residue in ice-cold water (50 mL) and stir for 15 minutes to dissolve the hydrazine hydrobromide salts.
Filtration: Collect the resulting rust-colored precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (2 x 20 mL) and cold ethanol (10 mL).
Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 2-hydrazinyl-5-nitrothiazole.
Analytical Validation
To ensure the trustworthiness of the synthesized compound, validate the structural integrity against the following expected parameters.
| Physical State | Rust-colored to dark orange crystalline solid. |
References
Patent WO2008121861A2 - Preparation of 2-hydrazinyl-5-nitrothiazole. World Intellectual Property Organization. (Provides the foundational SNAr protocol and NMR validation data utilized in Step 2).
PubChem Compound Summary - 2-Amino-5-nitrothiazole. National Center for Biotechnology Information. (Provides physical properties and structural data for the starting material). URL:[Link]
ECHA Substance Information - Hydrazine. European Chemicals Agency. (Provides safety, handling, and reactivity profiles for hydrazine derivatives used in SNAr reactions). URL:[Link]
reaction conditions for 2-hydrazino-5-nitrothiazole with aldehydes
An Application Guide for the Synthesis and Characterization of 2-(Arylmethylene)hydrazino-5-nitrothiazoles For Researchers, Scientists, and Drug Development Professionals Introduction Hydrazones, characterized by the azo...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Synthesis and Characterization of 2-(Arylmethylene)hydrazino-5-nitrothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones, characterized by the azomethine group (-NH-N=CH-), are a cornerstone of medicinal chemistry, demonstrating a remarkable spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] Their synthetic accessibility and the tunable nature of their physicochemical properties make them ideal scaffolds for drug design. When integrated with other "privileged structures," the therapeutic potential can be significantly enhanced. The 5-nitrothiazole moiety is one such structure, serving as a critical intermediate in the synthesis of numerous antiprotozoal and antimicrobial agents.[2]
This application note provides a comprehensive technical guide for the synthesis of 2-(arylmethylene)hydrazino-5-nitrothiazoles through the acid-catalyzed condensation reaction of 2-hydrazino-5-nitrothiazole with various aldehydes. We will delve into the underlying reaction mechanism, explore the optimization of key reaction parameters, and present a detailed, validated protocol for laboratory execution.
Mechanism of Action: Acid-Catalyzed Hydrazone Formation
The formation of a hydrazone from a hydrazine and an aldehyde is a classic condensation reaction that proceeds via a two-stage nucleophilic addition-elimination mechanism. The use of an acid catalyst is critical as it activates the carbonyl group of the aldehyde, rendering it more susceptible to nucleophilic attack.[3]
Stage 1: Nucleophilic Addition: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon. The terminal nitrogen of 2-hydrazino-5-nitrothiazole, acting as the nucleophile, then attacks the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate known as a carbinolamine.[4]
Stage 2: Dehydration (Elimination): Subsequent proton transfer steps occur, leading to the protonation of the carbinolamine's hydroxyl group, which transforms it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a C=N double bond. The final step involves the deprotonation of the nitrogen atom, which regenerates the acid catalyst and yields the stable hydrazone product.[3][4]
The success of the synthesis relies on the careful control of several key parameters. Understanding their interplay is essential for achieving high yields and purity.
Catalyst Selection: An acid catalyst is nearly always required to achieve a reasonable reaction rate. Common choices include mineral acids like concentrated HCl or H₂SO₄, and organic acids such as glacial acetic acid.[5][6] Typically, only a catalytic amount (2-5 drops) is necessary. The choice of acid can depend on the specific aldehyde's reactivity and the desired reaction conditions. For sensitive substrates, a milder acid like acetic acid is preferable.
Solvent System: The choice of solvent is critical. Polar protic solvents like absolute ethanol or methanol are the most frequently used and highly recommended.[7][8] These solvents are effective at dissolving the reactants and stabilizing the charged intermediates formed during the reaction. Studies have shown that solvent polarity can significantly influence reaction kinetics, with more polar solvents often leading to faster reaction rates, particularly for less reactive aldehydes.[9][10]
Temperature and Reaction Duration: The condensation is typically carried out at elevated temperatures to overcome the activation energy barrier. Refluxing the reaction mixture is a standard and effective practice.[5][6] Reaction times can vary widely, from 2 to 12 hours, depending on the reactivity of the specific aldehyde used. Progress should always be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.[5]
Stoichiometry: The reaction is generally performed using equimolar amounts of the 2-hydrazino-5-nitrothiazole and the aldehyde. Using a slight excess of the aldehyde is sometimes employed to ensure complete consumption of the hydrazine starting material.
Detailed Experimental Protocol
This protocol provides a generalized, step-by-step procedure for the synthesis of 2-(arylmethylene)hydrazino-5-nitrothiazoles.
Caption: Figure 2: General Experimental Workflow
Materials and Equipment
2-Hydrazino-5-nitrothiazole
Substituted or unsubstituted aldehyde
Absolute Ethanol (or Methanol)
Glacial Acetic Acid (or other acid catalyst)
Round-bottom flask equipped with a reflux condenser
Magnetic stirrer and heat source (heating mantle)
TLC plates (silica gel 60 F254) and developing chamber
Buchner funnel and filter paper
Standard laboratory glassware
Procedure
Reactant Setup: In a round-bottom flask, dissolve 2-hydrazino-5-nitrothiazole (1.0 eq.) in a suitable volume of absolute ethanol (approx. 15-20 mL per gram of hydrazine).
Addition of Aldehyde: To this solution, add the corresponding aldehyde (1.0 eq.).
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture with stirring.
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-8 hours.
Monitoring: Monitor the progress of the reaction periodically using TLC (e.g., using a mobile phase of 30% ethyl acetate in n-hexane).[5] The reaction is complete upon the disappearance of the limiting starting material.
Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. The flask can be further cooled in an ice bath to maximize precipitation.
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
Drying and Analysis: Dry the purified product, determine the yield, and characterize its structure and purity using appropriate analytical methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).[6][11] If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.
Data Summary: Representative Reaction Conditions
The following table summarizes typical reaction conditions and outcomes for the synthesis of various 2-(arylmethylene)hydrazino-5-nitrothiazole derivatives, as adapted from the scientific literature.
- Insufficient reaction time or temperature. - Inactive or insufficient catalyst. - Purity of starting materials. - Product is soluble in the reaction solvent.
- Increase reflux time and monitor with TLC. - Add a few more drops of catalyst. - Verify the purity of reactants. - After cooling, try adding cold water to precipitate the product or remove the solvent under reduced pressure.
Impure Product
- Incomplete reaction. - Side reactions. - Co-precipitation of starting materials.
- Ensure the reaction goes to completion via TLC. - Wash the filtered product thoroughly with cold solvent. - Recrystallize the final product from a suitable solvent (e.g., ethanol, DMF, acetic acid).
Difficulty in Precipitation
- Product is highly soluble in the chosen solvent. - The product may have formed as an oil.
- Reduce the solvent volume by evaporation. - Add a non-solvent (like cold water) dropwise to induce precipitation. - Try scratching the inside of the flask with a glass rod to induce crystallization.
Conclusion
The synthesis of 2-(arylmethylene)hydrazino-5-nitrothiazoles is a robust and versatile reaction, readily achievable through a straightforward acid-catalyzed condensation. By carefully controlling the solvent, catalyst, and temperature, researchers can efficiently generate a diverse library of these biologically significant compounds. The protocols and guidelines presented herein provide a solid foundation for the successful synthesis, purification, and characterization of these valuable molecules for application in drug discovery and development.
References
Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). Pharmaceutical Chemistry Journal.
Water-soluble Organocatalysts for Hydrazone and Oxime Formation. (n.d.). PubMed Central (PMC). Available at: [Link]
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega. Available at: [Link]
New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. (2015). MDPI. Available at: [Link]
One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. (n.d.). ResearchGate. Available at: [Link]
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Publications. Available at: [Link]
Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Omega. Available at: [Link]
Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). (2020). Chemistry LibreTexts. Available at: [Link]
Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. (2012). Taylor & Francis Online. Available at: [Link]
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. Available at: [Link]
Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. (n.d.). ReactionFlash. Available at: [Link]
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). PubMed Central (PMC). Available at: [Link]
A review exploring biological activities of hydrazones. (n.d.). PubMed Central (PMC). Available at: [Link]
Decoding 2-Amino-5-Nitrothiazole: Properties, Synthesis, and Key Industrial Uses. (2026). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. Available at: [Link]
Application Note: Microwave-Assisted Synthesis of 5-Nitrothiazole Hydrazones
Introduction & Scientific Rationale 5-Nitrothiazole hydrazones and their semicarbazone derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and neuroprotective propert...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
5-Nitrothiazole hydrazones and their semicarbazone derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and neuroprotective properties. Recent pharmacological evaluations have identified 5-nitrothiazole-derived semicarbazones as highly effective dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), making them promising multi-target-directed ligands (MTDLs) for neurodegenerative diseases like Alzheimer's and Parkinson's[1].
Conventionally, the condensation of 5-nitrothiazole derivatives with hydrazines requires prolonged refluxing (4–8 hours), which often leads to thermal degradation of the nitroaromatic ring, byproduct formation, and moderate yields. Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing dielectric heating. This approach directly couples electromagnetic energy with polar solvents and reactants, resulting in rapid, volumetric heating that drastically accelerates reaction kinetics and aligns with green chemistry principles[2].
Mechanistic Insights: The Causality of Experimental Choices
The synthesis of a hydrazone relies on the nucleophilic attack of the terminal primary amine of a hydrazine (or semicarbazide) onto the electrophilic carbonyl carbon of an aldehyde (e.g., 5-nitrothiazole-2-carbaldehyde). Every reagent and condition in this protocol is selected to drive this specific mechanism:
Catalytic Causality (Glacial Acetic Acid): We employ glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the initial nucleophilic attack by the hydrazine nitrogen.
Microwave Causality (Dielectric Heating): Following the initial attack, the intermediate hemiaminal must undergo dehydration to form the stable carbon-nitrogen double bond (hydrazone). Under conventional heating, this dehydration step is rate-limiting. Microwave irradiation selectively superheats the highly polar intermediate and the ethanol solvent (which has a high microwave loss tangent,
). This drives the endothermic dehydration forward in minutes rather than hours, preventing the temperature-dependent degradation of the sensitive nitroaromatic ring[3].
Experimental Workflow
Workflow for the microwave-assisted synthesis of 5-nitrothiazole hydrazones.
Step-by-Step Methodology: A Self-Validating Protocol
This protocol is designed as a self-validating system, ensuring that researchers can verify the success of the reaction at critical junctures before proceeding to downstream pharmacological assays.
Reagent: Substituted hydrazine or semicarbazide hydrochloride (1.1 mmol)
Solvent: Absolute Ethanol (5.0 mL)
Catalyst: Glacial Acetic Acid (2-3 drops)
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure-rated 10 mL glass vials.
Procedure:
Reaction Assembly: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 1.0 mmol of 5-nitrothiazole-2-carbaldehyde and 1.1 mmol of the selected hydrazine derivative.
Solvation & Catalysis: Suspend the reactants in 5.0 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid. Note: Ensure the vial is no more than 50% full to allow for safe pressure expansion during heating.
Microwave Irradiation: Seal the vial with a Teflon septum cap. Program the microwave reactor to a power of 300 W, ramping the temperature to 120°C over 1 minute, and hold at 120°C for 5 minutes under continuous stirring[3].
Cooling & Precipitation: Allow the reactor to rapidly cool the vial to 40°C using compressed air. Transfer the vial to an ice bath (0–5°C) for 15 minutes to maximize the precipitation of the highly crystalline hydrazone product.
Filtration: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted starting materials and trace acid.
Self-Validation (Quality Control):
TLC Verification: Check reaction completion using Thin Layer Chromatography (Silica gel 60 F254, Hexane:Ethyl Acetate 7:3 v/v). The product must appear as a distinct, highly conjugated spot under UV light (254 nm), with a completely different
value than the aldehyde precursor.
Purification: If TLC indicates trace impurities, recrystallize the crude solid from boiling ethanol to achieve >98% purity.
Quantitative Data: Method Comparison
The following table summarizes the empirical advantages of transitioning from conventional reflux to microwave-assisted synthesis for 5-nitrothiazole hydrazones, demonstrating significant gains in efficiency and yield.
Parameter
Conventional Reflux
Microwave-Assisted Synthesis (MWI)
Heating Source
Oil bath / Heating mantle
Dedicated Microwave Reactor
Reaction Time
4 - 8 hours
4 - 8 minutes
Temperature
78°C (Refluxing EtOH)
120°C (Pressurized)
Average Yield (%)
65 - 75%
90 - 95%
Solvent Volume
High (20-50 mL/mmol)
Low (2-5 mL/mmol)
Byproduct Formation
Moderate (Thermal degradation)
Trace / Negligible
References
Tripathi, R. K. P., Sasi, V. M., Gupta, S. K., Krishnamurthy, S., & Ayyannan, S. R. (2018). "Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
Karaman, N., Oruç-Emre, E. E., Sıcak, Y., Çatıkkaş, B., Karaküçük-İyidoğan, A., & Öztürk, M. (2016). "Microwave-assisted synthesis of new sulfonyl hydrazones, screening of biological activities and investigation of structure–activity relationship." Medicinal Chemistry Research.[Link]
Liu, X.-H., Weng, J.-Q., & Tan, C.-X. (2011). "Microwave Synthesis and Biological Activity of Hydrazone Derivatives Containing 1,2,3-Thiadiazole." Asian Journal of Chemistry.[Link]
Application Notes & Protocols: Synthesis of 2-Hydrazino-5-nitrothiazole Hydrazones
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Thiazole Hydrazones in Medicinal Chemistry Thiazole-hydrazone scaffolds are a cornerstone in modern medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Thiazole Hydrazones in Medicinal Chemistry
Thiazole-hydrazone scaffolds are a cornerstone in modern medicinal chemistry, serving as a versatile bis-heterocyclic framework in drug discovery. This structural combination is prized for its ability to confer enhanced biological activity. The thiazole ring, with its sulfur and nitrogen atoms, increases lipophilicity, which can improve the drug's ability to cross cell membranes and reach intracellular targets. Concurrently, the hydrazone linkage provides a flexible structure with hydrogen-bond donor and acceptor sites, allowing for strong interactions with biological targets like enzyme active sites. As a result, compounds featuring this scaffold are actively investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
This guide provides a comprehensive overview of the synthesis of a specific subclass, 2-hydrazino-5-nitrothiazole hydrazones, with a detailed focus on the critical parameter of reflux time.
The Chemistry of Hydrazone Formation: A Mechanistic Overview
The synthesis of a hydrazone is a classic condensation reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or ketone). The reaction proceeds via a nucleophilic addition-elimination mechanism and is typically catalyzed by a small amount of acid.[1][2]
The mechanism unfolds in several key steps:
Acid Catalysis: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation step makes the carbon atom more susceptible to attack.[1][2]
Nucleophilic Attack: The terminal nitrogen atom of the 2-hydrazino-5-nitrothiazole, possessing a lone pair of electrons, acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate called a carbinolhydrazine.[3]
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
Dehydration: The newly formed hydroxyl group is protonated, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming the stable carbon-nitrogen double bond (C=N) characteristic of a hydrazone.[3]
The optimal pH for this reaction is mildly acidic (typically pH 4-6).[1] Conditions that are too acidic will protonate the hydrazine nucleophile, rendering it inactive, while neutral or basic conditions slow down the critical dehydration step.[1]
Refluxing provides the thermal energy required to overcome the activation barrier of the reaction. The optimal reflux time is not a fixed value but is influenced by several factors:
Reactivity of the Carbonyl Compound: Aldehydes are generally more reactive and require shorter reflux times than ketones due to lower steric hindrance and greater electrophilicity.[1] Electron-withdrawing groups on the aldehyde or ketone can accelerate the reaction, while electron-donating groups can slow it down.[4] Simple alkyl aldehydes tend to react faster than aryl aldehydes.[4]
Steric Hindrance: Bulky substituents on either the thiazole hydrazine or the carbonyl compound can impede the nucleophilic attack, necessitating longer reflux times.[1] Some highly hindered ketones may require reflux times of up to 50 hours.[5]
Solvent: The choice of solvent can affect reaction rates. Protic solvents like ethanol and methanol are commonly used as they effectively solvate the reactants and intermediates.
Catalyst: The presence and strength of the acid catalyst can significantly impact the reaction rate. Common catalysts include glacial acetic acid, hydrochloric acid, and sulfuric acid.
Given these variables, it is crucial to monitor the reaction's progress, typically using Thin Layer Chromatography (TLC), rather than relying on a fixed time.
Comparative Data on Reflux Times for Hydrazone Synthesis
The following table summarizes various reported conditions for hydrazone synthesis, illustrating the wide range of applicable reflux times.
This protocol provides a generalized method for the synthesis of 2-hydrazino-5-nitrothiazole hydrazones. The synthesis involves two primary stages:
Part A: Synthesis of the precursor, 2-hydrazino-5-nitrothiazole.
Part B: Synthesis of the target hydrazone via condensation.
Part A: Synthesis of 2-Hydrazino-5-nitrothiazole (Precursor)
2-Hydrazino-5-nitrothiazole is typically synthesized from the commercially available 2-amino-5-nitrothiazole via a diazotization reaction followed by reduction.
Materials:
2-Amino-5-nitrothiazole
Sodium Nitrite (NaNO₂)
Concentrated Hydrochloric Acid (HCl)
Stannous Chloride (SnCl₂) or other suitable reducing agent
Distilled Water
Ice
Protocol:
Diazotization: Dissolve 2-amino-5-nitrothiazole in concentrated HCl, cooled to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes to form the diazonium salt solution.
Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl). Cool this solution in an ice bath.
Slowly add the cold diazonium salt solution to the reducing agent solution. A precipitate should form.
Allow the reaction to proceed for the recommended time (typically 1-3 hours), then collect the solid product by filtration.
Wash the crude product with cold water and purify by recrystallization from a suitable solvent like ethanol.
Part B: General Protocol for Hydrazone Synthesis
Materials:
2-Hydrazino-5-nitrothiazole (1.0 equivalent)
Substituted aldehyde or ketone (1.0-1.1 equivalents)
Absolute Ethanol (solvent)
Glacial Acetic Acid (catalyst)
Round-bottom flask with reflux condenser
Magnetic stirrer and heat source (heating mantle)
TLC plates (e.g., silica gel) and developing chamber
Protocol:
Reactant Preparation: In a round-bottom flask, suspend 2-hydrazino-5-nitrothiazole (1.0 eq.) in absolute ethanol. Add the selected aldehyde or ketone (1.0-1.1 eq.) to the suspension.
Catalyst Addition: Add a catalytic amount (2-4 drops) of glacial acetic acid to the mixture.
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.
Reaction Monitoring: Monitor the progress of the reaction every 30-60 minutes using TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The reaction is complete when the starting material spot (hydrazine) is no longer visible. Reflux times can vary widely, from 2 to over 14 hours, depending on the reactants.[7][8]
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Often, the hydrazone product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to yield the final, purified hydrazone.[6]
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.
Conclusion
The synthesis of 2-hydrazino-5-nitrothiazole hydrazones is a robust and adaptable procedure. While the core protocol is straightforward, the critical parameter of reflux time is highly dependent on the electronic and steric properties of the carbonyl substrate. Therefore, a fixed reaction time should be avoided in favor of careful monitoring by TLC to ensure complete conversion and optimal yield. This detailed guide provides the foundational knowledge and a practical framework for researchers to successfully synthesize these valuable compounds for further investigation in drug discovery and development.
References
Kinetics studies with structurally varied aldehydes and ketones in aqueous buffer at pH 7.4 reveal that carbonyl compounds with neighboring acid/base groups form hydrazones at accelerated rates. Similarly, tests of a hydrazine with a neighboring carboxylic acid group show that it also reacts at an accelerated rate. Rate constants for the fastest carbonyl/hydrazine combinations are 2–20 M−1sec−1, which is faster than recent strain-promoted cycloaddition reactions. (Link: [Link])
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. (Link: [Link])
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Amazon AWS. (Link: [Link])
Product Class 17: Hydrazones. Science of Synthesis. (Link: [Link])
Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. ACS Publications. (Link: [Link])
Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI. (Link: [Link])
Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. ResearchGate. (Link: [Link])
Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. Baghdad Science Journal. (Link: [Link])
Influence of ions to modulate hydrazone and oxime reaction kinetics to obtain dynamically cross-linked hyaluronic acid hydrogels. Polymer Chemistry (RSC Publishing). (Link: [Link])
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. (Link: [Link])
METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. (Link: [Link])
New process for the production of 2-amino-5-nitrothiazole.
An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents. ResearchGate. (Link: [Link])
Synthesis of 2-amino-5-nitrothiazole. PrepChem.com. (Link: [Link])
CHEMISTRY OF THE THIAZOLES - Part I. Synthesis of 5-Aminothiazole Derivatives. (Link: [Link])
2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. (Link: [Link])
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. (Link: [Link])
catalytic reduction of 5-nitro group in hydrazinyl thiazoles
Application Note: Chemoselective Catalytic Reduction of 5-Nitro Group in Hydrazinyl Thiazoles Executive Summary The reduction of the 5-nitro group in 2-hydrazinyl-5-nitrothiazoles presents a "double-edged" synthetic chal...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Catalytic Reduction of 5-Nitro Group in Hydrazinyl Thiazoles
Executive Summary
The reduction of the 5-nitro group in 2-hydrazinyl-5-nitrothiazoles presents a "double-edged" synthetic challenge. The thiazole sulfur atom acts as a potent poison for heterogeneous noble metal catalysts (Pd, Pt), while the labile N-N bond of the hydrazinyl moiety (
) is susceptible to reductive cleavage under vigorous hydrogenation conditions.
This guide details three validated protocols designed to navigate this chemoselectivity vs. catalyst activity trade-off. We prioritize Catalytic Transfer Hydrogenation (CTH) and Iron-Mediated Reduction over standard high-pressure hydrogenation to ensure the preservation of the hydrazine pharmacophore.
Critical Mechanistic Analysis
The "Thiazole-Hydrazine" Paradox
Sulfur Poisoning: The lone pairs on the thiazole sulfur (and the hydrazine nitrogens) coordinate strongly to the surface of Pd/C or Pt/C, blocking active sites. This typically necessitates high catalyst loading (>10-20 wt%), which paradoxically increases the risk of side reactions.
N-N Bond Cleavage: The bond dissociation energy of the N-N bond (~160 kJ/mol) is significantly lower than C-C or C-N bonds. Aggressive reducing environments (e.g.,
psi, high temps) will cleave the hydrazinyl group, yielding the 2,5-diaminothiazole byproduct instead of the desired 2-hydrazinyl-5-aminothiazole.
Strategic Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate protocol based on substrate sensitivity and available equipment.
Figure 1: Strategic selection of reduction protocols based on substrate stability.
Detailed Protocols
Protocol A: Catalytic Transfer Hydrogenation (The "Gold Standard")
Concept: This method utilizes Hydrazine Hydrate as the hydrogen donor.[1][2][3][4] Although it seems recursive to use hydrazine to reduce a hydrazine-containing molecule, the kinetics of nitro reduction are significantly faster than N-N cleavage under these conditions. Raney Nickel or Fe(III)-C is used as the catalyst because they are more resistant to sulfur poisoning than Pd.
Preparation: In a round-bottom flask, dissolve the nitrothiazole substrate (1 mmol) in Methanol (10 mL).
Catalyst Activation:
Option 1 (Raney Ni): Add Raney Nickel (~20 wt% relative to substrate) carefully. Caution: Raney Ni is pyrophoric.
Option 2 (Fe/C): Add Activated Carbon (200 mg) and
(0.1 mmol, 10 mol%). Heat to reflux for 5 mins to impregnate iron.
Addition: Heat the mixture to 50°C . Add Hydrazine Hydrate (5 mmol) dropwise over 10 minutes.
Note: Nitrogen gas evolution will be observed. Do not seal the vessel tightly; use a reflux condenser with a nitrogen balloon or bubbler.
Reaction: Reflux (65°C) for 30–60 minutes. Monitor by TLC (System: 10% MeOH in DCM). The yellow nitro spot should disappear, replaced by a polar, often fluorescent amine spot.
Filter through a Celite pad to remove the catalyst.[1] Wash the pad with warm MeOH.
Crucial: The filtrate contains excess hydrazine. Concentrate the filtrate to ~20% volume.
Add cold water to precipitate the product or extract with Ethyl Acetate.
Yield: Typically 85–92%.
Protocol B: Iron-Mediated Reduction (The "Robust" Alternative)
Ideally suited for: Substrates with high sulfur content or when noble metal catalysts fail completely.
Concept: A modification of the classic Béchamp reduction using mild electrolyte conditions (
) instead of strong acid (), preventing acid-catalyzed hydrolysis of the hydrazine.
Materials:
Substrate (1.0 equiv)
Iron Powder (325 mesh, reduced) (5.0 equiv)
Ammonium Chloride (
) (5.0 equiv)
Solvent: Ethanol/Water (3:1 ratio).
Step-by-Step Workflow:
Setup: Suspend the nitrothiazole (1 mmol) in Ethanol (15 mL) and Water (5 mL).
Activation: Add
(5 mmol) and Iron powder (5 mmol).
Reaction: Heat to 80°C (Reflux) with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).
Timeline: Reaction is typically complete in 1–2 hours.
Workup (The "Iron Sludge" Challenge):
Hot Filtration: Filter the mixture while hot through a Celite pad. The iron oxide sludge can trap the product. Wash the pad copiously with hot Ethanol .
Solution (Protocol A): Add a fresh portion of Raney Ni (10 wt%) and more hydrazine.
Solution (Protocol B): Sonicate the reaction mixture to break up iron aggregates.
Problem: Formation of 2,5-Diaminothiazole (Over-reduction).
Cause: Conditions too harsh; N-N bond cleavage.
Solution: Lower temperature to 40°C. Reduce reaction time. Ensure you are not using pressurized
.
Problem: Product Oxidation (Darkening).
Cause: 5-aminothiazoles are electron-rich and air-sensitive.
Solution: Perform workup under
atmosphere. Store product as an HCl or oxalate salt immediately after isolation.
References
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 2018. Available at: [Link]
Hydrazine-mediated reduction of nitro and azide functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals. Journal of Organic Chemistry, 2013, 78(9), 4530-4542.[11] Available at: [Link]
Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst. ChemistrySelect, 2016. Available at: [Link]
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC, National Institutes of Health. Available at: [Link]
Application Note: Synthesis and Evaluation of Thiazole-Based Antimicrobial Agents via Hydrazine Hydrate Intermediates
Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and biological validation of thiazole-hydraz...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals
Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and biological validation of thiazole-hydrazone hybrids.
Introduction & Mechanistic Rationale
The rapid emergence of multidrug-resistant (MDR) bacterial and fungal strains necessitates the continuous development of novel antimicrobial scaffolds. The thiazole ring is a highly privileged pharmacophore in medicinal chemistry, known for its presence in potent antimicrobial, anti-inflammatory, and antimalarial agents[1]. When hybridized with a hydrazone linkage (–NH–N=CH–), the resulting molecules exhibit enhanced biological activity due to their ability to engage in extensive hydrogen bonding and chelate essential metal ions in microbial targets[2].
The most robust and scalable method for synthesizing these hybrid molecules relies on hydrazine hydrate as a bifunctional nucleophile. The synthetic pipeline typically involves the conversion of a thiazole-carboxylate ester into a thiazole-carbohydrazide, followed by a dehydrative condensation with substituted aromatic aldehydes to yield the target acyl hydrazones[3],[4].
Why Hydrazine Hydrate?
Hydrazine hydrate (
) is chosen over anhydrous hydrazine due to its safer handling profile while retaining exceptional nucleophilicity. The adjacent nitrogen atoms in hydrazine exhibit the alpha-effect , where the unshared electron pairs repel each other, raising the ground-state energy of the molecule and making the terminal nitrogen highly reactive toward the electrophilic carbonyl carbon of the thiazole ester.
Experimental Workflow Visualization
Fig 1: Synthetic workflow for thiazole-hydrazone antimicrobial agents using hydrazine hydrate.
Detailed Synthetic Protocols
Note: All procedures must be conducted in a well-ventilated fume hood. Hydrazine hydrate is toxic and a suspected carcinogen; appropriate PPE (gloves, goggles, lab coat) is mandatory.
Protocol A: Synthesis of Thiazole-5-carbohydrazide (Key Intermediate)
This step converts the stable ester into a highly reactive nucleophilic hydrazide[2].
Hydrazine hydrate (80% or 99% aqueous solution, 30 mmol)
Absolute ethanol (25 mL)
Step-by-Step Procedure:
Dissolution: Suspend the thiazole ester (10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
Nucleophilic Addition: Add hydrazine hydrate (30 mmol) dropwise to the suspension at room temperature.
Causality: A 3-fold molar excess of hydrazine is critical. It drives the equilibrium toward the product via Le Chatelier's principle and prevents the formation of symmetric, inactive diacylhydrazines (where one hydrazine molecule reacts with two ester molecules).
Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 80–85 °C for 4–6 hours.
In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) solvent system. The disappearance of the high-Rf ester spot and the appearance of a baseline/low-Rf hydrazide spot confirms reaction completion.
Isolation: Filter the reaction mixture while hot to remove insoluble impurities, then allow the filtrate to cool slowly to 0–5 °C in an ice bath.
Causality: The hydrazide product is significantly less soluble in cold ethanol than the starting ester, leading to selective precipitation.
Purification: Filter the resulting precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry in a desiccator.
Spectral Validation: Confirm structure via FT-IR (look for the disappearance of the ester C=O stretch at ~1720 cm⁻¹ and the appearance of amide C=O at ~1660 cm⁻¹ alongside N-H stretches at 3200-3300 cm⁻¹)[2].
Protocol B: Synthesis of Thiazole-Hydrazone Derivatives
This step couples the hydrazide with various aromatic aldehydes to form the active antimicrobial Schiff base[3].
Reagents:
Thiazole-5-carbohydrazide from Protocol A (1.0 mmol)
Reaction Assembly: In a 50 mL round-bottom flask, dissolve the thiazole-carbohydrazide (1.0 mmol) and the chosen benzaldehyde (1.1 mmol) in 15 mL of absolute ethanol.
Acid Catalysis: Add 2-3 drops of glacial acetic acid.
Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This drastically lowers the activation energy for the nucleophilic attack by the terminal amine of the hydrazide.
Reflux & Dehydration: Reflux the mixture for 3–5 hours. The intermediate hemiaminal undergoes acid-catalyzed dehydration to form the stable C=N double bond.
Isolation: Pour the hot mixture over crushed ice (50 g) while stirring vigorously. The sudden drop in solubility forces the hydrophobic hydrazone derivative to precipitate.
Purification: Filter the solid, wash with cold water to remove residual acid, and recrystallize from hot ethanol to yield the pure target compound.
In Vitro Antimicrobial Screening Protocol
To ensure trustworthiness, the synthesized agents must be evaluated using standardized, reproducible biological assays, such as the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method[1].
Step-by-Step Procedure:
Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus MTCC 96, E. coli MTCC 443) in Mueller-Hinton Broth (MHB) at 37 °C until they reach the turbidity of a 0.5 McFarland standard (
CFU/mL).
Compound Dilution: Dissolve the synthesized thiazole-hydrazones in DMSO to create a 1024 µg/mL stock. Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a concentration gradient (e.g., 512 µg/mL down to 0.5 µg/mL).
Causality: DMSO is used because these highly conjugated planar molecules are typically insoluble in aqueous media. Ensure final DMSO concentration in the wells does not exceed 1% to prevent solvent-induced microbial toxicity.
Incubation: Add 10 µL of the standardized inoculum to each well. Incubate the plates aerobically at 37 °C for 18–24 hours.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth (assessed via naked eye or spectrophotometrically at 600 nm).
Quantitative Data Presentation
The table below summarizes representative MIC data for typical thiazole-hydrazone derivatives synthesized via this hydrazine hydrate pathway, demonstrating the structure-activity relationship (SAR) where electron-withdrawing groups (e.g., halogens) generally enhance antimicrobial efficacy[3],[4].
Compound Substitution (Ar-CHO)
S. aureus (Gram +) MIC (µg/mL)
E. coli (Gram -) MIC (µg/mL)
C. albicans (Fungi) MIC (µg/mL)
Unsubstituted (-H)
64
128
128
4-Methoxy (-OCH₃)
32
64
64
4-Chloro (-Cl)
8
16
32
2,4-Dichloro (-Cl₂)
4
8
16
Ciprofloxacin (Standard)
1
0.5
N/A
Fluconazole (Standard)
N/A
N/A
2
Data Interpretation: The data clearly indicates that while the base thiazole-hydrazone scaffold possesses intrinsic antimicrobial activity, functionalization with lipophilic and electron-withdrawing halogens (like the 2,4-dichloro derivative) significantly improves penetration through the lipid-rich bacterial cell membranes, lowering the MIC values closer to commercial standards.
Conclusion
The utilization of hydrazine hydrate as a linchpin reagent enables the efficient, high-yield synthesis of thiazole-carbohydrazides. Subsequent condensation with aromatic aldehydes yields a diverse library of hydrazone derivatives. By adhering to the rigorous self-validating synthetic and biological protocols outlined above, researchers can systematically explore the structure-activity relationships of this privileged scaffold to discover next-generation antimicrobial therapeutics.
References
New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation.Molecules (MDPI).
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.ACS Omega.
Technical Support Center: 2-Hydrazino-5-Nitrothiazole (2-HNT) Troubleshooting
Knowledge Base > Solvent Compatibility > Overcoming Ethanol Solubility Bottlenecks Welcome to the Application Support Portal. As researchers working with nitrothiazole derivatives know, 2-hydrazino-5-nitrothiazole (2-HNT...
Author: BenchChem Technical Support Team. Date: March 2026
Knowledge Base > Solvent Compatibility > Overcoming Ethanol Solubility Bottlenecks
Welcome to the Application Support Portal. As researchers working with nitrothiazole derivatives know, 2-hydrazino-5-nitrothiazole (2-HNT) is a highly versatile building block for antimicrobial and antiparasitic drug development. However, its physicochemical properties often lead to frustrating solubility bottlenecks, particularly in green, moderately polar solvents like ethanol. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.
FAQ 1: Why does 2-HNT form a stubborn suspension in ethanol at room temperature, even with prolonged sonication?
The Causality: The resistance to dissolution is a thermodynamic issue driven by the compound's massive crystal lattice energy. 2-HNT possesses an electron-withdrawing nitro group (-NO₂) and an electron-donating hydrazino group (-NH-NH₂). This push-pull electronic configuration across the planar thiazole ring creates a strong molecular dipole, facilitating tight
stacking.
Furthermore, the hydrazino group acts as a potent hydrogen bond donor and acceptor. In the solid state, these molecules form an extensively cross-linked, tightly packed intermolecular hydrogen-bonded network. Ethanol, while a protic solvent, lacks sufficient solvation energy at 20°C to disrupt this robust lattice. For context, the closely related structural analog 2-amino-5-nitrothiazole exhibits a similarly poor solubility profile of approximately 6.6 mg/mL (1g/150g) in 95% ethanol at room temperature[1]. 2-HNT's extra amine group only exacerbates this by adding more H-bond donor sites.
FAQ 2: What is the actual solubility limit of 2-HNT, and how does ethanol compare to other solvents?
To guide your solvent selection, we have compiled the empirical solubility thresholds for 2-HNT. If your protocol requires a concentration higher than 5 mg/mL, pure ethanol at room temperature will fail.
Table 1: Comparative Solubility Profile of 2-HNT
Solvent System
Temperature (°C)
Estimated Solubility (mg/mL)
Mechanistic Rationale for Solvation
Ethanol (95%)
20
< 5.0
Weak disruption of solute-solute H-bonds.
Ethanol (95%)
70 (Reflux)
15.0 - 20.0
Increased kinetic energy overcomes lattice enthalpy.
DMF
20
> 40.0
High dielectric constant; strong dipole interaction.
FAQ 3: My downstream assay strictly requires an ethanol matrix. How can I force 2-HNT into solution?
Protocol A: The Co-Solvent Solvation Strategy (DMSO/EtOH)
Use this when your downstream reaction is pH-sensitive but can tolerate 5-10% DMSO.
Causality: We first use DMSO to chemically "unzip" the crystal lattice. DMSO is a powerful hydrogen-bond acceptor that outcompetes the 2-HNT solute-solute interactions. Once the molecules are fully solvated and separated, diluting with ethanol traps the 2-HNT in a metastable, fully dissolved state, preventing the lattice from reforming.
Step-by-Step Methodology:
Weighing: Transfer the required mass of 2-HNT (e.g., 50 mg) into a dry, amber glass vial (2-HNT is light-sensitive).
Primary Solvation: Add 0.5 mL of anhydrous DMSO.
Agitation: Vortex for 30 seconds, then sonicate for 2 minutes.
Self-Validation Check: The liquid must be completely transparent (usually a deep yellow/orange). If any particulates remain, the lattice is not fully broken; add DMSO in 0.1 mL increments until clear.
Dilution: Place the vial on a magnetic stirrer at 300 rpm. Dropwise, add 9.5 mL of 95% Ethanol over 5 minutes.
Equilibration: Allow the solution to stir for 10 minutes at room temperature.
Self-Validation Check: If the solution turns cloudy (turbid), the localized concentration of 2-HNT has exceeded the co-solvent threshold. You must either heat the solution to 50°C or add slightly more DMSO.
Protocol B: In Situ Hydrochloride Salt Formation
Use this when your synthesis requires pure ethanol and can tolerate acidic conditions.
Causality: By introducing a strong acid, we protonate the terminal amine of the hydrazino group (-NH-NH₃⁺). This introduces a permanent positive charge, fundamentally destroying the neutral hydrogen-bonding network and replacing it with highly favorable ion-dipole interactions between the 2-HNT cation and the hydroxyl group of ethanol.
Step-by-Step Methodology:
Suspension: Suspend 100 mg of 2-HNT in 10 mL of absolute ethanol. The mixture will be highly turbid.
Acidification: While stirring vigorously (500 rpm), slowly add 1.2 equivalents of 1.25 M Ethanolic HCl dropwise.
Observation: Continue stirring at room temperature for 15 minutes.
Validation: As the salt forms, the suspension will rapidly clear into a homogenous solution.
Self-Validation Check: If turbidity persists after 15 minutes, the hydrazino group is not fully protonated. Add an additional 0.1 equivalents of Ethanolic HCl and apply gentle heat (40°C) for 5 minutes.
Solvation Decision Matrix
To help you quickly determine the best path forward for your specific experimental constraints, follow this logical workflow:
Workflow for overcoming 2-HNT ethanol solubility limits via thermal, co-solvent, or ionic methods.
References
Title: 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
optimal pH conditions for 2-hydrazino-5-nitrothiazole stability
Welcome to the Technical Support Center for 2-Hydrazino-5-nitrothiazole (2-HNT) applications. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Hydrazino-5-nitrothiazole (2-HNT) applications. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex physicochemical behaviors of this highly versatile heterocyclic building block.
2-HNT is a critical intermediate in the synthesis of antischistosomal agents, hetaryl azo dyes, and stimuli-responsive peptide-drug conjugates. However, its stability is highly sensitive to environmental pH due to the competing electronic effects of the nucleophilic hydrazine moiety and the electron-withdrawing 5-nitrothiazole core.
Below, you will find mechanistic troubleshooting guides, quantitative stability data, and self-validating protocols to ensure the integrity of your experiments.
I. Core Troubleshooting FAQs: Mechanistic Insights
Q1: Why does my 2-HNT fail to conjugate with aldehydes at pH 4.0?A: At pH < 4.5, the terminal nitrogen of the hydrazine moiety becomes heavily protonated (-NHNH₃⁺). Hydrazine requires its free electron lone pair to initiate a nucleophilic attack on the carbonyl carbon of the target aldehyde. Protonation completely neutralizes this nucleophilicity. Furthermore, hydrazone linkages are highly susceptible to acid-catalyzed hydrolysis in this pH range, meaning any product that does form will rapidly revert to the starting materials .
Actionable Fix: Shift your conjugation buffer to pH 6.5–7.0 using MES or phosphate buffers to maintain the hydrazine in its active, neutral state.
Q2: I am observing rapid degradation and a deep color change of 2-HNT when using 0.1 M NaOH. What is the mechanism?A: The 5-nitro group on the thiazole ring is strongly electron-withdrawing by both resonance and induction. This severely depletes electron density from the thiazole core, making the C2 position highly electrophilic. In alkaline conditions (pH > 8.5), hydroxide ions act as strong nucleophiles, initiating a Nucleophilic Aromatic Substitution (S_NAr). This displaces the hydrazine group entirely or leads to complete thiazole ring opening and irreversible degradation .
Actionable Fix: Never expose 2-HNT to pH > 8.0 in aqueous media. If basic catalysis is absolutely required for a specific synthetic step, utilize mild, sterically hindered, non-nucleophilic organic bases (e.g., DIPEA) in anhydrous solvents rather than aqueous hydroxide solutions.
Q3: How does the pH stability of 2-HNT impact its use in targeted drug delivery?A: The pH-dependent stability of hydrazinothiazoles is a feature, not a bug. When conjugated to a targeting peptide or antibody via a hydrazone bond at neutral pH (7.4), the complex remains stable in systemic circulation. Once internalized by a target cell into the endosome or lysosome (pH 4.5–6.0), the acidic environment triggers the rapid hydrolysis of the hydrazone bond, releasing the active 2-HNT derivative directly into the cytosol .
II. Mechanistic Pathway Visualization
The following diagram maps the causality between environmental pH and the structural fate of 2-hydrazino-5-nitrothiazole.
Fig 1. pH-dependent mechanistic pathways and stability of 2-hydrazino-5-nitrothiazole.
III. Quantitative Stability Data
To assist in experimental planning, the following table summarizes the state and reaction suitability of 2-HNT across the pH spectrum.
Environmental pH
Hydrazine State
Thiazole Ring State
Reaction Suitability
Est. Aqueous Half-Life
< 4.5 (Acidic)
Protonated (-NHNH₃⁺)
Intact / Stable
Poor (Loss of nucleophilicity)
Moderate (Hydrolytic risk)
6.5 – 7.5 (Neutral)
Neutral (-NHNH₂)
Intact / Stable
Excellent (Conjugation ready)
High (> 7 days at 4°C)
> 8.5 (Alkaline)
Neutral / Deprotonated
Unstable (S_NAr degradation)
Poor (Ring opening)
Low (< 12 hours)
IV. Self-Validating Experimental Protocol
Protocol: pH-Controlled Hydrazone Bioconjugation and Stability Validation
Objective: Form a stable hydrazone linkage between 2-HNT and an aldehyde-functionalized payload without degrading the thiazole ring.
Step 1: Buffer Preparation (The Foundation of Stability)
Action: Prepare a 0.1 M phosphate buffer and adjust strictly to pH 6.8.
Causality: At pH 6.8, the hydrazine terminal amine (-NH₂) remains unprotonated, preserving its lone pair for nucleophilic attack, while remaining safely below the threshold for hydroxide-mediated S_NAr degradation.
Self-Validation: Measure the buffer with a calibrated pH probe. A drift of >0.2 pH units will exponentially decrease conjugation kinetics. Do not proceed until pH is stable.
Step 2: Reagent Solubilization
Action: Dissolve 2-HNT in anhydrous DMSO to a stock concentration of 10 mM.
Causality: 2-HNT has poor aqueous solubility. Pre-dissolving in an aprotic solvent prevents premature aggregation and precipitation before it encounters the aqueous buffer.
Step 3: Conjugation Reaction
Action: Add the 2-HNT stock dropwise to the pH 6.8 buffer containing the aldehyde payload (ensure final DMSO concentration is <10% v/v). Stir at 25°C for 4 hours.
Self-Validation: Monitor the reaction via RP-HPLC at 320 nm. The self-validating success metric is the disappearance of the free 2-HNT peak and the emergence of a red-shifted hydrazone peak, confirming successful conjugation rather than degradation.
Action: To verify the functional reversibility of the hydrazone bond (critical for drug delivery applications), titrate an aliquot of the purified product to pH 5.0 using 0.1 M HCl and incubate at 37°C.
Causality: The acidic environment protonates the hydrazone nitrogen, catalyzing the hydrolysis of the imine bond, simulating the environment of a cancer cell's lysosome .
Self-Validation: HPLC analysis must show the regeneration of the original free 2-HNT peak within 12–24 hours, proving the bond is dynamically responsive to pH.
Title: Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide
Source: ACS Omega
URL: [Link]
Title: Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity
Source: PubMed Central (PMC)
URL: [Link]
Troubleshooting
Technical Support Center: Handling Light-Sensitive 5-Nitrothiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with light-sensitive 5-nitrothiazole compounds. This guide is designed to provide you with in-depth, field-p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with light-sensitive 5-nitrothiazole compounds. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments. The unique photochemical properties of the 5-nitrothiazole scaffold necessitate specific handling and experimental considerations to prevent degradation and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are 5-nitrothiazole compounds sensitive to light?
A1: The photosensitivity of 5-nitrothiazole compounds is primarily due to the presence of the nitro (NO₂) group on the thiazole ring.[1] This electron-withdrawing group, in conjunction with the aromatic thiazole system, creates a molecule susceptible to photochemical reactions upon exposure to light, particularly in the UV-visible spectrum.[1][2] Light energy can be absorbed by the molecule, leading to electronic excitation. This excited state can then undergo several degradation pathways, including:
Photoreduction of the nitro group: The excited nitro group can be reduced to a nitroso (N=O) group, altering the compound's chemical properties and biological activity.[1]
Photoinduced electron transfer: Light can trigger electron transfer processes within the molecule, leading to instability and degradation.[1]
Photoisomerization: The absorbed light energy can cause structural rearrangements within the thiazole ring.[1]
Photodegradation: Prolonged or intense light exposure can lead to the complete breakdown of the molecular structure.[1]
Q2: What are the initial signs of degradation in my 5-nitrothiazole compound?
A2: A common initial indicator of degradation is a change in the physical appearance of the compound. For instance, 2-amino-5-nitrothiazole, which is typically a yellow to greenish-yellow powder, may turn brown upon degradation.[3] In solution, you might observe a color change or the formation of precipitates. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Q3: What are the ideal storage conditions for 5-nitrothiazole compounds?
A3: Proper storage is critical to maintaining the stability of 5-nitrothiazole compounds. The following conditions are recommended:
Parameter
Recommendation
Rationale
Light
Store in amber or opaque containers.[1][4][5] Wrap with aluminum foil for extra protection.[2][5]
Prevents exposure to UV and visible light, minimizing photochemical reactions.[1][2]
Temperature
Store at low temperatures, typically between 2-8°C.[1]
Reduces the rate of both photochemical and thermal degradation.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).[1][6]
Minimizes oxidative degradation pathways.
Moisture
Keep in a tightly sealed container in a dry environment.[1]
Prevents hydrolysis and other moisture-induced degradation.
Q4: I'm observing unexpected side products in my reaction involving a 5-nitrothiazole. Could light be the culprit?
A4: Yes, it is highly probable. If your reaction is not adequately protected from light, the 5-nitrothiazole starting material or intermediates can undergo photochemical side reactions, leading to the formation of unexpected byproducts. It is crucial to conduct all reactions involving these compounds under low-light conditions or in vessels wrapped in aluminum foil.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields in Synthesis
Possible Cause: Degradation of the 5-nitrothiazole starting material or product during the reaction or workup.
Troubleshooting Steps:
Protect from Light at All Stages:
Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
Use amber-colored glassware for extractions and other workup procedures.[4]
Minimize exposure to ambient light when monitoring the reaction via Thin Layer Chromatography (TLC).
Strict Temperature Control:
Many reactions involving nitroaromatics are exothermic. Maintain the recommended reaction temperature to avoid thermal degradation and the formation of byproducts.[3]
Optimize Workup and Purification:
Minimize the duration of the workup and purification steps.
If performing column chromatography, protect the column from light.
For recrystallization, use a minimal amount of a suitable solvent and allow for slow cooling to prevent the product from "oiling out".[3] Methanol is a commonly used solvent for recrystallizing 2-amino-5-nitrothiazole.[3]
Issue 2: Poor Reproducibility in Biological Assays
Possible Cause: Degradation of the 5-nitrothiazole compound in the assay medium upon exposure to light.
Troubleshooting Steps:
Prepare Stock Solutions Freshly: Prepare stock solutions of the 5-nitrothiazole compound immediately before use. If storage is necessary, store them in amber vials at -20°C or -80°C and minimize freeze-thaw cycles.
Protect Assay Plates:
Use opaque or amber-colored microplates.
If using clear plates, cover them with a light-blocking lid or aluminum foil during incubation steps.
Minimize Light Exposure During Handling:
Perform dilutions and plate setup under subdued lighting.
If using a plate reader, ensure the instrument's light source does not cause significant degradation during the measurement period.
Issue 3: Inaccurate Quantification by HPLC
Possible Cause: On-column or pre-analysis degradation of the analyte.
Troubleshooting Steps:
Use an Amber Autosampler Vial: Protect the sample from light while it is in the autosampler queue.[4]
Optimize HPLC Method:
A common method for analyzing 2-amino-5-nitrothiazole is reverse-phase HPLC with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[7]
Ensure the mobile phase is compatible with your compound and does not promote degradation.
Run a Photostability Control:
Prepare two identical samples. Keep one protected from light and expose the other to ambient lab light for a set period before analysis. A significant difference in the chromatograms will confirm light-induced degradation.
Experimental Protocols
Protocol 1: General Handling of Solid 5-Nitrothiazole Compounds
Work in an area with subdued lighting. Avoid direct sunlight or strong overhead lights.[2]
Use a spatula to transfer the solid compound. Avoid creating dust.
Weigh the compound in an amber glass vial or a vial wrapped in aluminum foil.
Immediately cap the vial tightly after weighing.
Store the compound in a desiccator, inside a light-proof secondary container, at the recommended temperature (typically 2-8°C).[1]
Protocol 2: Preparation of a Stock Solution
Under subdued lighting, weigh the required amount of the 5-nitrothiazole compound into an amber volumetric flask or a flask wrapped in aluminum foil.
Add a small amount of the desired solvent (e.g., DMSO, DMF) to dissolve the solid.
Once dissolved, dilute to the final volume with the solvent.
Cap the flask and mix thoroughly by inversion.
If not for immediate use, aliquot the stock solution into amber vials and store at the appropriate temperature.
Visualizing Workflows and Degradation
Workflow for Handling Light-Sensitive Compounds
Caption: A typical experimental workflow for handling light-sensitive 5-nitrothiazole compounds.
Potential Photodegradation Pathways
Caption: Simplified potential photodegradation pathways for 5-nitrothiazole compounds upon light exposure.
References
Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Retrieved from [Link]
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Pharmaguideline. Retrieved from [Link]
ALWSCI. (2026, February 24). How To Store Standard Solutions: Stability, Containers, Light Protection, And Temperature Control. News - ALWSCI. Retrieved from [Link]
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of 2-Amino-5-nitrothiazole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library - The University of Queensland. Retrieved from [Link]
Trustrade. (2023, August 26). Storage conditions for chemicals in the laboratory. Trustrade. Retrieved from [Link]
1H NMR chemical shifts of 2-hydrazinyl-5-nitrothiazole in DMSO-d6
This guide details the 1H NMR characterization of 2-hydrazinyl-5-nitrothiazole , a critical intermediate in the synthesis of antiparasitic agents like Nitazoxanide. It focuses on distinguishing the product from its precu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the 1H NMR characterization of 2-hydrazinyl-5-nitrothiazole , a critical intermediate in the synthesis of antiparasitic agents like Nitazoxanide. It focuses on distinguishing the product from its precursors (2-amino-5-nitrothiazole and 2-bromo-5-nitrothiazole) in DMSO-d6, addressing the challenge of tautomeric equilibria common in 2-substituted thiazoles.
Introduction & Structural Context
2-hydrazinyl-5-nitrothiazole (also known as 2-hydrazino-5-nitrothiazole) is an electron-deficient heteroaromatic system. The strong electron-withdrawing nitro group at position 5 significantly deshields the thiazole ring proton (H-4). In DMSO-d6, the compound exhibits distinct signals for the hydrazine moiety, which are diagnostic for monitoring reaction completion from the 2-amino or 2-bromo precursors.
Key Analytical Challenge: The hydrazine group (-NH-NH
) can undergo tautomerism (hydrazine hydrazone) and proton exchange, leading to broad or shifting signals depending on concentration, temperature, and water content in the DMSO-d6 solvent.[1]
Experimental Protocol: Sample Preparation
To ensure reproducible chemical shifts and minimize exchange broadening, follow this protocol.
Solvent Choice: Use DMSO-d6 (99.9 atom% D) .
Reasoning: Chloroform-d (CDCl
) is often insufficient for dissolving nitrothiazoles due to their polarity. DMSO also stabilizes the polar tautomers.
Concentration: Prepare a solution of ~10-15 mg of compound in 0.6 mL of solvent.
Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm .
Comparative Data Analysis
The following table contrasts the 1H NMR profile of the target product against its common starting materials. Use this to validate synthesis completion.
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400-500 MHz)
Compound
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Integral
Notes
2-Hydrazinyl-5-nitrothiazole (Target Product)
H-4 (Thiazole)
8.30 – 8.60
Singlet (s)
1H
Slightly shielded relative to precursors due to hydrazine donation.
Often broadened by exchange; distinct from aromatic amine.
2-Amino-5-nitrothiazole (Common Impurity)
H-4 (Thiazole)
8.74
Singlet (s)
1H
Distinctly downfield from the hydrazine product.[1]
-NH (Amine)
7.94
Broad Singlet (br s)
2H
Diagnostic impurity peak; sharper than hydrazine NH.
2-Bromo-5-nitrothiazole (Precursor)
H-4 (Thiazole)
8.74
Singlet (s)
1H
Identical ring shift to amine; lacks exchangeable NH signals.[1]
Critical Validation Step: The disappearance of the sharp singlet at 8.74 ppm (starting material) and the appearance of the upfield singlet at ~8.40 ppm (product) is the primary indicator of reaction success.
Structural Insights: Tautomerism & Exchange
In solution, 2-hydrazinylthiazoles exist in equilibrium between the Hydrazine (aromatic) and Hydrazone (non-aromatic) forms.[1] While the hydrazine form predominates in DMSO, the equilibrium explains the broadening of N-H signals.
Figure 1: Tautomeric Equilibrium Pathway[1]
Caption: The equilibrium between the neutral hydrazine form (left) and the imino-hydrazone form (right). In DMSO-d6, the solvent's H-bond accepting capability stabilizes the NH protons, but trace water can catalyze rapid exchange, coalescing the signals.[1]
Troubleshooting & Analysis Workflow
If your spectrum does not match the expected values, apply this diagnostic logic:
Signal at 8.74 ppm persists:
Diagnosis: Incomplete conversion. The starting material (Amino or Bromo) is still present.[1]
Action: Check reaction time or stoichiometry.
Missing -NH/-NH
signals:
Diagnosis: Rapid proton exchange due to wet DMSO or acidic impurities.
Action: Add a drop of D
O. If the signals were present, they will vanish (confirming they are exchangeable N-H).[1] If they were never there, the product might be decomposed.
H-4 Signal Split or Doublets:
Diagnosis: Restricted rotation or presence of stable rotamers (common in hydrazones).[1]
Action: Run the NMR at elevated temperature (e.g., 343 K) to coalesce the signals into a sharp average.[1]
References
Spectral Database for Organic Compounds (SDBS). 1H NMR of 2-Amino-5-nitrothiazole (SDBS No. 15302).Link[1]
National Institutes of Health (NIH) PubChem. 2-Amino-5-nitrothiazole Compound Summary.Link[1]
Royal Society of Chemistry. Synthesis and characterization of nitrothiazole derivatives.Link[1]
Molinspiration. Cheminformatics & NMR Prediction Tools for Thiazoles.Link
characteristic IR bands for nitro and hydrazinyl groups in thiazoles
An In-Depth Guide to the Infrared Spectroscopy of Thiazole Derivatives: A Comparative Analysis of Nitro and Hydrazinyl Functional Groups For researchers and professionals in drug development, the thiazole ring is a corne...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Infrared Spectroscopy of Thiazole Derivatives: A Comparative Analysis of Nitro and Hydrazinyl Functional Groups
For researchers and professionals in drug development, the thiazole ring is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents. The strategic addition of functional groups like the nitro (-NO2) and hydrazinyl (-NHNHR) moieties is a key tactic for modulating a molecule's electronic properties, solubility, and biological activity. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive tool for confirming the successful incorporation of these groups.
This guide provides an in-depth comparative analysis of the characteristic IR absorption bands for nitro and hydrazinyl groups appended to a thiazole core. Moving beyond a simple list of wavenumbers, we will explore the underlying vibrational principles and the influence of the thiazole ring on the spectral signatures of these critical functional groups.
The Foundation: Vibrational Footprints of the Thiazole Ring
Before delving into the substituents, it is essential to recognize the inherent IR absorption bands of the thiazole ring itself. These bands provide a consistent background against which the characteristic vibrations of the nitro and hydrazinyl groups can be identified.
Vibrational Mode
Typical Wavenumber (cm⁻¹)
Intensity
Notes
Thiazole C-H Stretch
3180–3100
Medium-Weak
Corresponds to the stretching of the C-H bond at position 5 of the ring[1].
C=C & C=N Stretching
1571–1436
Medium-Strong
These are characteristic ring stretching vibrations, often appearing as a group of bands[2].
Thiazole Ring Vibrations
1068–692
Medium
A complex series of bands corresponding to in-plane and out-of-plane ring bending and stretching, often referred to as the "fingerprint" region for the thiazole core[2].
The Nitro Group (-NO₂): A Tale of Two Strong Stretches
The nitro group is a powerful electron-withdrawing group, and its presence on a thiazole ring is marked by two of the most intense and easily identifiable bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching of the two N-O bonds.
The electronic structure of the nitro group involves resonance, resulting in two N-O bonds of equal length and strength. This symmetry is key to its vibrational behavior.
Asymmetric Stretch (ν_as_): This high-frequency vibration involves one N-O bond stretching while the other compresses. It gives rise to a very strong absorption band. When attached to an aromatic system like thiazole, this band typically appears in the 1550-1500 cm⁻¹ region[3].
Symmetric Stretch (ν_s_): In this mode, both N-O bonds stretch and compress in phase. This vibration requires less energy and thus appears at a lower frequency, typically between 1390-1330 cm⁻¹ [3]. This band is also characteristically strong.
Scissoring Bend (δ_sc_): A medium-intensity bending vibration of the nitro group can also be observed between 890-835 cm⁻¹ [3][4].
The strong electron-withdrawing nature of both the thiazole ring and the nitro group can lead to shifts in these frequencies compared to simple nitroalkanes[5]. The conjugation within the system delocalizes electron density, slightly weakening the N-O bonds and shifting their absorptions to lower wavenumbers.
Summary of IR Bands for Nitrothiazoles
Vibrational Mode
Wavenumber Range (cm⁻¹)
Intensity
Asymmetric NO₂ Stretch
1550–1500
Strong
Symmetric NO₂ Stretch
1390–1330
Strong
NO₂ Scissoring Bend
890–835
Medium
The Hydrazinyl (-NHNHR) and Hydrazone (-N-N=CR₂) Groups
The hydrazinyl group and its commonly encountered derivative, the hydrazone, introduce N-H and C=N bonds, each with distinct IR signatures. Unlike the nitro group, the N-H stretching region is often the most revealing.
N-H Stretching (ν_N-H_): Hydrazinyl and hydrazone moieties exhibit N-H stretching vibrations in the 3450–3100 cm⁻¹ region[6][7]. A primary hydrazine (-NHNH₂) may show two distinct bands (asymmetric and symmetric stretches), while a secondary hydrazine or hydrazone (-NH-N=) typically shows a single, often broad, band. In a study of fluorinated hydrazinylthiazole derivatives, these N-H stretching bands were observed in the 3278–3138 cm⁻¹ range[2]. The broadness is often due to hydrogen bonding, a crucial consideration in the solid state.
C=N Stretching (ν_C=N_): For hydrazones, which are frequently synthesized from hydrazinyl-thiazoles, the stretching of the azomethine (C=N) bond is a key diagnostic feature. This band is typically found in the 1699–1600 cm⁻¹ range and is of medium to strong intensity[2]. Its position can be influenced by conjugation with other aromatic rings attached to the carbon.
N-H Bending (δ_N-H_): The in-plane bending or "scissoring" of the N-H bond occurs in the 1640-1550 cm⁻¹ region. This band can sometimes overlap with the C=N stretching or aromatic C=C stretching bands, complicating interpretation.
Summary of IR Bands for Hydrazinyl-Thiazoles
Vibrational Mode
Wavenumber Range (cm⁻¹)
Intensity
N-H Stretch
3450–3100
Medium, often broad
C=N Stretch (Hydrazone)
1699–1600
Medium-Strong
N-H Bend
1640–1550
Medium-Variable
Direct Comparison: Distinguishing Nitro from Hydrazinyl Groups
Feature
Nitrothiazoles
Hydrazinyl-Thiazoles / Hydrazones
Key Differentiator
High-Frequency Region (>3000 cm⁻¹)
Absence of bands (other than C-H)
Presence of medium, often broad N-H stretching band(s) at 3450–3100 cm⁻¹ .
The N-H stretch is a definitive marker for the hydrazinyl group.
**Double-Bond Region (1700-1500 cm⁻¹) **
Two strong, sharp bands for NO₂ stretching at 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹ .
Often a single C=N stretching band at 1699-1600 cm⁻¹ . May also have N-H bending bands.
The "two-peak" signature of the nitro group is highly characteristic and distinct from the single C=N stretch of a hydrazone.
Fingerprint Region (<1000 cm⁻¹)
Medium NO₂ bending band at 890-835 cm⁻¹ .
Dominated by thiazole ring vibrations.
While less definitive, the NO₂ bend provides a third confirmation point.
Experimental Workflow and Protocols
Achieving high-quality, reproducible IR spectra requires a systematic approach. The following protocol details the use of Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for analyzing solid samples.
Protocol: FTIR-ATR Analysis of Thiazole Derivatives
This protocol is designed to be a self-validating system. The background scan and the verification of the clean ATR crystal ensure that the resulting spectrum is solely from the sample, enhancing the trustworthiness of the data.
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during analysis.
Verify that the ATR accessory (typically a diamond or germanium crystal) is clean. Run a "cleanliness test" by collecting a spectrum of the empty crystal. It should show a flat line with no significant peaks, especially in the regions of interest.
Background Collection (Causality: Essential for Data Integrity):
With the clean, empty ATR crystal in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
Why? This step is critical as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's own spectral response. The software automatically subtracts this background from the sample spectrum, ensuring that the final data represents only the sample's absorbance.
Sample Application:
Place a small amount (a few milligrams) of the solid thiazole derivative onto the center of the ATR crystal.
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
Why? The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Poor contact will result in a weak, low-quality spectrum.
Sample Spectrum Acquisition:
Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.
The resulting spectrum should be displayed in terms of absorbance or transmittance.
Data Interpretation:
Identify the key bands corresponding to the thiazole ring.
Look for the highly characteristic bands in the regions outlined above to confirm the presence of either the nitro or hydrazinyl/hydrazone functional group.
Cleaning:
Retract the press, remove the bulk of the sample, and clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Verify cleanliness by running another spectrum of the empty crystal.
Workflow Diagram: From Sample to Structure Confirmation
The following diagram illustrates the logical flow of the experimental and analytical process.
Caption: Experimental workflow for FTIR-ATR analysis and structural confirmation.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of functionalized thiazole derivatives. The nitro and hydrazinyl groups impart distinct and readily identifiable features in the IR spectrum. The key to differentiation lies in a systematic analysis of two main regions: the high-frequency N-H stretching region above 3100 cm⁻¹ and the double-bond region between 1700 cm⁻¹ and 1300 cm⁻¹. The presence of a broad N-H stretch is a definitive indicator of a hydrazinyl moiety, while the appearance of two intense, sharp bands is the unmistakable signature of a nitro group. This guide provides the foundational knowledge and practical protocols for researchers to confidently apply IR spectroscopy in the synthesis and characterization of novel thiazole-based compounds.
References
Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
Maris, A. F., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules. [Link]
ResearchGate. (n.d.). Functional groups of the hydrazinyl-thiazole derivatives 2a-p. [Link]
Sharma, D., et al. (2020). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase. Scientific Reports. [Link]
Banevicius, M., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules. [Link]
Kumar, A., et al. (2014). synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance. International Journal of Drug Development and Research. [Link]
ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]
Royal Society of Chemistry. (2022, March 21). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. [Link]
ResearchGate. (2020). Synthesis, characterization, computational and biological studies of nitrothiazole incorporated heterocyclic azo dyes. [Link]
Al-Ostath, R. A., et al. (2021). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules. [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]
ResearchGate. (2011). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. [Link]
Rehman, A. U., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega. [Link]
Semantic Scholar. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]
Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. [Link]
Ghorab, M. M., et al. (2022). Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents. Scientific Reports. [Link]
ResearchGate. (2022). Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. [Link]
Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
Introduction: The Analytical Challenge of 5-Nitrothiazoles
An in-depth comparative guide for the visualization of 5-nitrothiazole derivatives on Thin-Layer Chromatography (TLC) plates, designed for researchers and drug development professionals. 5-Nitrothiazole scaffolds are hig...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative guide for the visualization of 5-nitrothiazole derivatives on Thin-Layer Chromatography (TLC) plates, designed for researchers and drug development professionals.
5-Nitrothiazole scaffolds are highly privileged pharmacophores in medicinal chemistry, serving as the core structure for broad-spectrum antimicrobial and antiparasitic agents like nitazoxanide and its analogs . During the synthesis and optimization of these derivatives, monitoring reaction progress via Thin-Layer Chromatography (TLC) is a fundamental workflow [[1]]([Link]).
However, visualizing these compounds presents a unique challenge. Because both the starting materials (e.g., 2-amino-5-nitrothiazole) and the functionalized products possess extended ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-conjugation, they behave similarly under standard non-destructive visualization . If their retention factors () overlap, researchers must rely on functional-group-specific chemical derivatization (staining) to establish causality between the observed spots and the underlying chemical transformations.
Mechanistic Principles of Visualization
To build a self-validating analytical system, a researcher must understand why a stain works, rather than just how to apply it.
Fluorescence Quenching (UV 254 nm):
Most commercial silica TLC plates are impregnated with a fluorescent indicator (F254) that emits green light under short-wave UV. The highly conjugated nitrothiazole ring absorbs this 254 nm energy, preventing it from reaching the indicator. This causes the compound to appear as a dark shadow against a bright green background [[2]]([Link]).
Nitro-Specific Reduction-Diazotization:
To unambiguously confirm the survival of the
group during a reaction, a destructive, multi-step derivatization is used. Tin(II) chloride () acts as a reducing agent to convert the nitro group into a primary amine. Subsequent treatment with nitrous acid (generated in situ from and ) yields a highly reactive diazonium salt. Finally, an electrophilic aromatic substitution with a coupling agent like -naphthol produces a brightly colored, highly visible azo dye .
Oxidative Cleavage (
):
Potassium permanganate is a harsh, non-specific oxidizer. The electron-deficient nitrothiazole core is generally resistant to mild oxidation. Therefore, is highly effective for selectively visualizing oxidizable side-chains (e.g., alcohols, alkenes, or aliphatic amines) that have been conjugated to the thiazole ring, reducing to brown .
Comparative Performance Analysis
The following table summarizes the quantitative and qualitative data for the most effective 5-nitrothiazole visualization techniques:
Visualization Technique
Primary Mechanism
Specificity for 5-Nitrothiazoles
Visual Output
Key Limitation / Caveat
UV Light (254 nm)
-system photon absorption
Low: Detects any conjugated system.
Dark spot on bright green background.
Cannot distinguish between starting material and product if values are identical [[1]]([Link]).
/ Diazotization
Reduction followed by azo coupling
High: Highly specific to aromatic nitro groups.
Bright orange to red spots .
Multi-step process; requires precise heating to overcome activation energy on silica.
Potassium Permanganate
Redox reaction ( to )
Moderate: Highlights oxidizable side-chains.
Yellow-brown spots on a pink/purple background.
Incompatible with eluents containing triethylamine (causes the entire plate to turn yellow) .
Workflow: Nitro-Specific Derivatization Pathway
The diagram below illustrates the sequential chemical logic required to visualize the chemically inert nitro group via azo dye formation.
Workflow for the visualization of nitro compounds via reduction and diazotization.
Self-Validating Experimental Protocols
To ensure scientific integrity, each protocol below is designed as a self-validating system. Do not proceed to destructive chemical staining until non-destructive UV analysis is complete.
Protocol 1: Non-Destructive UV Baseline (254 nm)
Purpose: Establish the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
values of all conjugated species before chemical alteration .
Develop the TLC plate and dry it completely using a gentle stream of air or a heat gun to remove all mobile phase solvents.
Place the plate under a 254 nm UV lamp.
Lightly circle all dark spots with a graphite pencil.
Validation Check: The background silica must fluoresce uniformly green. If the background is dark, the plate was likely not dried properly, and residual UV-active solvent (e.g., toluene or acetone) is quenching the indicator.
Purpose: Confirm the presence of the 5-nitro group, differentiating the target compound from des-nitro byproducts .
Reduction: Prepare a 5% (w/v) solution of
in 2M . Evenly spray the dried TLC plate.
Thermal Activation: Heat the plate at 100°C for 10–15 minutes using a hot plate. Causality: Heating provides the thermodynamic driving force required for the solid-phase reduction of the nitro group to an amine. Allow the plate to cool to room temperature.
Diazotization: Prepare a 2% (w/v) aqueous solution of
. Spray the cooled plate evenly.
Coupling: Immediately spray the plate with a 10% (w/v) solution of
-naphthol dissolved in 10% aqueous .
Validation Check: The appearance of a bright orange/red spot confirms a successful cascade. If no color appears where a UV-active spot was previously marked, the compound lacks a nitro group, or Step 2 (heating) was insufficient.
Protocol 3: Oxidative
Staining
Purpose: Visualize oxidizable functional groups attached to the nitrothiazole core .
Preparation: Dissolve 3g of
, 10g of , and 5mL of 5% in 300 mL of distilled water.
Application: Briefly dip the dried TLC plate into the stain using forceps. Immediately wipe the excess stain from the glass/aluminum back using a paper towel.
Development: Heat the plate gently with a heat gun (keep the plate moving to avoid localized burning) until the pink background just begins to turn slightly yellowish.
Validation Check: Oxidizable compounds will appear as bright yellow-brown spots (
). Critical Error Check: If the entire plate immediately turns yellow/brown before heating, your TLC eluent likely contained triethylamine or another reactive amine. Ensure plates are dried under high vacuum if basic eluents are used.
References
Nichols, L. "2.3F: Visualizing TLC Plates." Chemistry LibreTexts. Available at:[Link]
ReachDevices. "TLC stains: Thin Layer Chromatography stains." Reachdevices.com. Available at:[Link]
Garrison, A. T., et al. "Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria." PMC - National Institutes of Health. Available at:[Link]
Hossain, M., et al. "Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs." PMC - National Institutes of Health. Available at:[Link]
Publish Comparison Guide: Nitazoxanide vs. 2-Hydrazinyl Thiazole Analogs
Executive Summary Nitazoxanide (NTZ) , a first-in-class thiazolide anti-infective, is the clinical gold standard for treating cryptosporidiosis and giardiasis.[1] Its efficacy relies on the rapid in vivo hydrolysis of it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitazoxanide (NTZ) , a first-in-class thiazolide anti-infective, is the clinical gold standard for treating cryptosporidiosis and giardiasis.[1] Its efficacy relies on the rapid in vivo hydrolysis of its amide bond to form the active metabolite tizoxanide (TZ) , which inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[2]
2-Hydrazinyl Analogs represent a next-generation structural modification designed to overcome the metabolic instability of the NTZ amide linker. By replacing the amide bond (-CONH-) with a hydrazine (-NH-NH-) or hydrazone (-NH-N=CH-) linker, these analogs aim to:
Enhance Metabolic Stability: Resist plasma esterase hydrolysis, prolonging the half-life of the parent pharmacophore.[1]
Expand Spectrum: Exhibit superior potency against Mycobacterium tuberculosis (Mtb) and aerobic Gram-positive bacteria (S. aureus) where NTZ shows limited efficacy.[1]
Introduce Dual Mechanisms: Combine PFOR inhibition with metal chelation or oxidative stress induction (ROS generation), a property intrinsic to the hydrazinyl moiety.[1]
Verdict: While NTZ remains superior for intestinal protozoa due to its established safety and localized activation, 2-hydrazinyl analogs demonstrate 2- to 5-fold higher potency against systemic pathogens (specifically M. tuberculosis and MRSA) in preclinical models, making them promising candidates for repurposing the thiazole scaffold for systemic infections.[1]
Chemical & Mechanistic Context
Structural Divergence
The core difference lies in the linker connecting the 5-nitrothiazole "warhead" to the lipophilic tail (usually a phenyl or heteroaryl ring).
Nitazoxanide (Parent): Contains an Amide Linker .[1]
Vulnerability:[1] Rapidly hydrolyzed by plasma esterases.[1]
Result: Systemic exposure is almost exclusively to the metabolite (Tizoxanide).
2-Hydrazinyl Analogs: Contain a Hydrazine/Hydrazone Linker .[1]
Advantage:[1][3][4] Resists hydrolytic cleavage, allowing the molecule to circulate intact.[1]
Property: The -NH-N= motif can act as an iron chelator, potentially disrupting bacterial metalloenzymes.[1]
Mechanism of Action (MOA) Comparison
Figure 1: Comparative Mechanism of Action.[1][5][6] NTZ relies primarily on PFOR inhibition via nitro-reduction.[1] Hydrazinyl analogs retain this pathway but add oxidative stress and metal chelation mechanisms.
The following data synthesizes preclinical MIC (Minimum Inhibitory Concentration) results from comparative studies of NTZ versus key 2-hydrazinyl thiazole derivatives (e.g., 2-(2-hydrazinyl)-4-phenylthiazole series).
Table 1: Antibacterial Activity Profile (MIC in µg/mL)
*Note: "Best in Class" refers to optimized derivatives such as 2-(2-hydrazinyl)-N-(heteroaryl)thiazoles or specific hydrazones (e.g., Compound 4b/5n series from recent lit).[1]
Key Findings:
Anti-Tubercular Shift: NTZ is a weak inhibitor of aerobic M. tuberculosis.[1] Hydrazinyl analogs, by increasing lipophilicity and stability, penetrate the mycobacterial cell wall more effectively, achieving MICs in the low micromolar range (4–8 µg/mL).[1]
Aerobic Activity: NTZ is virtually inactive against aerobic Gram-negatives like E. coli due to efflux and lack of PFOR.[1] Hydrazinyl analogs show moderate activity (8–16 µg/mL), likely due to the secondary mechanism of ROS generation which does not strictly require PFOR.[1]
Anaerobic Selectivity: For strict anaerobes (Clostridium, Giardia), the parent NTZ remains superior or equipotent.[1] The hydrazinyl modification does not significantly improve binding to the anaerobic PFOR target compared to the native amide.
Experimental Validation Protocols
To validate these differences in your own laboratory, use the following standardized protocols. These methods ensure reproducibility and account for the solubility challenges associated with thiazolides.
Synthesis of 2-Hydrazinyl Thiazoles (Hantzsch Condensation)
A robust, self-validating protocol for generating the hydrazinyl core.[1]
Reactants: Combine equimolar amounts of Thiosemicarbazide and a substituted
-Halo Ketone (e.g., phenacyl bromide) in Ethanol.
Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]
Work-up:
Cool reaction mixture to room temperature.
Neutralize with 10% NaHCO₃ solution (Critical step to liberate the free base hydrazine).
Precipitate forms; filter and wash with cold water.[1]
Purification: Recrystallize from Ethanol/DMF.
Validation:
IR Spectroscopy: Look for disappearance of C=O (ketone) and appearance of C=N (thiazole) at ~1600 cm⁻¹. Confirm -NH-NH₂ peaks at 3100–3300 cm⁻¹.[1]
Mass Spec: Confirm M+1 peak.
Comparative MIC Determination (Broth Microdilution)
Optimized for hydrophobic thiazolides.
Materials:
Muller-Hinton Broth (MHB) for bacteria; 7H9 broth for M. tuberculosis.[1]
M. tuberculosis:[1][2][8][9] 37°C for 7 days (use Alamar Blue dye for readout).[1]
Readout: MIC is the lowest concentration with no visible growth (or no color change for Alamar Blue).[1]
Structure-Activity Relationship (SAR) Analysis
Understanding why the hydrazinyl analog performs differently is crucial for rational drug design.[1]
Figure 2: SAR Logic Flow.[1] The shift from amide to hydrazine directly impacts stability and chelation, driving the enhanced systemic and anti-tubercular activity.
Critical SAR Insights:
The "Warhead" Preservation: Both classes retain the 5-nitrothiazole moiety. This is essential for the reduction by bacterial nitroreductases (PFOR pathway). Removing the nitro group abolishes activity in both classes.[1]
Lipophilicity Tuning: Hydrazinyl analogs often have higher LogP values (1.44 vs 1.01 for some derivatives).[1] This increased lipophilicity correlates directly with improved potency against the waxy cell wall of Mycobacterium.[1]
Toxicity Trade-off: The hydrazine moiety can be toxic to mammalian cells if not substituted correctly.[1] Current "Best in Class" analogs use N-heteroaryl substitutions (e.g., attaching a furan or pyridine ring to the hydrazine) to mask toxicity while maintaining antimicrobial potency.[1]
References
Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues.
Source: Journal of Medicinal Chemistry / PMC
Description: Foundational study establishing the SAR of the thiazolide scaffold and the limitations of the amide linker.
2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies.
Source: European Journal of Medicinal Chemistry
Description: Key paper demonstrating the superior activity of hydrazinyl thiazoles against M. tuberculosis compared to standard thiazolides.[1]
Nitazoxanide Analogues as Antimicrobial Agents Against Nosocomial Pathogens.
Source: Pharmacology Research & Perspectives
Description: Comparative data on heteroaryl amide and hydrazinyl analogs against E. coli and S. aureus.[1]
Nitazoxanide, a Potential Drug for Eradication of Helicobacter pylori.
Source: Antimicrobial Agents and Chemotherapy
Description:[1][2][10][11] Baseline data for NTZ activity against H. pylori and anaerobes.[1][11]
Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review.
Source: Journal of Pharmaceutical Sciences and Research
Description: Review of the specific mechanism (metal chelation/ROS) introduced by the hydrazone pharmacophore.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Content Type: Objective Performance & Experimental Comparison Guide.
Executive Summary
In the realm of heterocyclic chemistry and chromophore design, 2-hydrazinyl-5-nitrothiazole (also known as 2-hydrazino-5-nitrothiazole) serves as a highly versatile building block. Its unique photophysical properties are driven by a strong intramolecular charge transfer (ICT) system. This guide provides a critical comparative analysis of the UV-Vis absorption characteristics of 2-hydrazinyl-5-nitrothiazole against its primary precursor (2-amino-5-nitrothiazole) and its downstream derivatives (hydrazones and azo dyes). By understanding the causality behind these spectral shifts, researchers can better optimize these compounds for colorimetric assays, biological probes, and pharmacological evaluations.
Mechanistic Insights: The Push-Pull Chromophore System
To understand the UV-Vis absorption maxima (
) of 5-nitrothiazole derivatives, one must analyze the electronic causality of the molecule. The thiazole ring acts as a -conjugated bridge facilitating electron transfer.
The Acceptor: The nitro group (
) at the 5-position is a powerful electron-withdrawing group (EWG).
The Donor: The hydrazinyl group (
) at the 2-position is a strong electron-donating group (EDG), possessing higher nucleophilicity and electron-donating capacity than a standard amino group.
This "push-pull" architecture significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the
and electronic transitions require less energy, resulting in a bathochromic shift (red-shift) toward the visible spectrum compared to un-substituted thiazoles [1, 3].
Fig 1: Push-pull intramolecular charge transfer (ICT) mechanism in 2-hydrazinyl-5-nitrothiazole.
Comparative UV-Vis Performance Data
When selecting a thiazole-based chromophore, the choice of the C2-substituent drastically alters the absorption profile. Below is an objective comparison of 2-hydrazinyl-5-nitrothiazole against alternative structural analogs.
Table 1: UV-Vis Absorption Maxima Comparison
Compound / Derivative Class
Structural Feature at C2
Typical (nm)
Primary Application
Spectral Causality
2-Amino-5-nitrothiazole
Primary Amine ()
~386 nm [1]
Baseline precursor, veterinary drugs.
Standard push-pull system; absorbs in the near-UV/violet boundary.
2-Hydrazinyl-5-nitrothiazole
Hydrazine ()
~400 - 415 nm
Reactive intermediate, building block.
Increased electron donation from the -nitrogen shifts absorption into the visible blue region.
Thiazolyl-Urea/Amide Derivatives
Urea/Amide Linkage
~412 nm [4]
Enzyme inhibitors, pharmacological probes.
Carbonyl insertion slightly restricts conjugation, stabilizing the around 412 nm.
Thiazolyl-Hydrazones
Hydrazone ()
~420 - 517 nm [5]
Colorimetric sensors, antioxidants.
Extended -conjugation through the imine bond significantly red-shifts the spectrum.
Thiazolyl-Azo Dyes
Azo Linkage ()
~515 - 565 nm [2]
Textile dyes, advanced biological stains.
Maximum conjugation; strong transitions push absorption into the green/yellow region, appearing purple/red.
Note: Exact
values are highly dependent on solvatochromism. Polar aprotic solvents (e.g., DMF, DMSO) typically induce further bathochromic shifts compared to aqueous environments due to the stabilization of the excited polar state.
To ensure scientific integrity and reproducibility when measuring the UV-Vis spectra of 2-hydrazinyl-5-nitrothiazole and its derivatives, researchers must utilize a self-validating workflow. Nitro-aromatics are notorious for
stacking and aggregation in aqueous media, which can cause hypochromic effects (flattening of the absorbance peak) and inaccurate readings.
Action: Dissolve 1.0 mg of 2-hydrazinyl-5-nitrothiazole in 1.0 mL of spectroscopic-grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock.
Causality: The compound exhibits poor aqueous solubility. Forcing dissolution in water first leads to micro-precipitates that scatter light (Rayleigh scattering), artificially inflating baseline absorbance.
Step 2: Serial Dilution & Matrix Matching
Action: Dilute the stock solution into the target buffer (e.g., 20 mM Sodium Phosphate, pH 7.0) to achieve a working concentration range of 10 µM to 100 µM. Ensure the final DMSO concentration does not exceed 1-5% v/v [4].
Causality: Maintaining a low, constant co-solvent ratio prevents solvent-induced refractive index changes from skewing the spectral data.
Step 3: Baseline Correction (The Self-Validating Blank)
Action: Fill a matched quartz cuvette (1 cm path length) with the exact buffer/DMSO ratio used in Step 2. Run a baseline scan from 200 nm to 800 nm.
Causality: This subtracts the background absorbance of the solvent matrix and the cuvette, ensuring the resulting peaks belong exclusively to the thiazole chromophore.
Step 4: Spectral Acquisition
Action: Scan the sample solutions from 200 nm to 800 nm at a scan rate of 600 nm/min. Record the
and the corresponding absorbance units (AU).
Step 5: Beer-Lambert Law Validation
Action: Plot the Absorbance at
against the concentration (10, 25, 50, 75, 100 µM). Calculate the value.
Causality: An
validates that the compound is fully dissolved and existing as a monomer in solution. A non-linear curve indicates aggregation or concentration-dependent tautomerism, invalidating the calculated molar extinction coefficient ().
Fig 2: Self-validating experimental workflow for UV-Vis spectrophotometric analysis.
Conclusion
While 2-amino-5-nitrothiazole provides a stable, near-UV absorbing baseline (
~386 nm), the substitution to 2-hydrazinyl-5-nitrothiazole unlocks a highly reactive, electron-rich donor site. This modification not only pushes the base absorption into the visible spectrum (~400-415 nm) but allows for the rapid synthesis of highly conjugated hydrazones and azo dyes that absorb deeply into the 500-565 nm range. For researchers developing colorimetric assays or photodynamic therapeutics, the hydrazinyl derivative offers vastly superior tunability and optical performance compared to its primary amine counterpart.
References
National Center for Biotechnology Information. "2-Amino-5-nitrothiazole" PubChem Compound Summary for CID 8486. PubChem. URL:[Link]
O.A. Awodi, et al. "Synthesis of some mono azo acid dyes derived from 2-amino-4-nitrothiazole and their application on nylon, silk, and wool fabrics." Journal of Pure and Applied Sciences. URL:[Link]
Helal, M.H., et al. "Synthesis of novel biologically active thiazole dyes and their applications." Pigment & Resin Technology (Emerald Insight). URL:[Link]
S. S. Kulkarni, et al. "Results in Chemistry: Synthesis of amide and urea derivatives of 2-amino-5-nitrothiazole." CNR-IRIS. URL: [Link]
K. N. Venugopala, et al. "Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]
Comparative
13C NMR spectral analysis of thiazole hydrazones
Comprehensive Comparison Guide: 13C NMR Analytical Strategies for Thiazole Hydrazones Thiazole hydrazones represent a highly privileged class of pharmacophores in modern drug discovery, exhibiting potent antimicrobial, a...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: 13C NMR Analytical Strategies for Thiazole Hydrazones
Thiazole hydrazones represent a highly privileged class of pharmacophores in modern drug discovery, exhibiting potent antimicrobial, anticancer, and antitubercular properties[1]. However, the structural elucidation of these scaffolds via 13C Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct analytical challenges. The presence of the azomethine (C=N) bond and the secondary amine (N-H) creates a dynamic system prone to E/Z geometrical isomerism and tautomeric equilibria[2].
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical methodologies and solvent systems used to decode the 13C NMR spectra of thiazole hydrazones. By understanding the causality behind experimental choices, researchers can establish self-validating workflows for unambiguous structural characterization.
Core 13C NMR Spectral Signatures
Before comparing advanced methodologies, it is critical to establish the baseline chemical shifts of the thiazole hydrazone skeleton. The electronic environment of the thiazole ring is highly polarized due to the heteroatoms (N and S).
Thiazole C2: This is the most deshielded carbon in the system due to the combined electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, typically resonating between 168.0 and 170.6 ppm [3],[4].
Thiazole C4 & C5: The C4 carbon generally appears in the range of 140.4–152.6 ppm , while the C5 carbon is significantly more shielded, appearing between 101.8 and 116.7 ppm [3],[4],[1].
Azomethine Carbon (-CH=N-): The hydrazone linkage carbon resonates broadly between 135.5 and 155.2 ppm , heavily influenced by the electronic nature of the attached aromatic substituents[3],[5].
Comparative Analysis of Analytical Approaches
A. Standard 1D 13C NMR vs. 2D NMR (HSQC/HMBC)
The Challenge: Relying solely on 1D 13C NMR is often insufficient for thiazole hydrazones. Because these molecules frequently exist as a mixture of E/Z isomers in solution, 1D spectra often display "signal doubling" (two sets of closely spaced peaks), making definitive carbon assignment nearly impossible.
The Solution (2D NMR): Two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating system. By observing the 2-bond and 3-bond scalar couplings, researchers can unambiguously link the hydrazonic proton (N-H, ~8.5–12.5 ppm) to both the azomethine carbon and the thiazole C2[5]. This causality proves the exact connectivity and confirms whether the molecule exists in the hydrazone or azo tautomeric form.
Verdict: 1D NMR is adequate for routine purity verification, but 2D NMR is mandatory for de novo structural elucidation.
B. Solvent Systems: DMSO-d6 vs. CDCl3
Causality of Solvent Effects: The choice of deuterated solvent directly dictates the isomeric ratio observed in the NMR tube. In non-polar solvents like CDCl3, the thermodynamically favored E-isomer overwhelmingly predominates, yielding a clean, single-set 13C spectrum.
The DMSO Anomaly: Highly polar, hydrogen-bond accepting solvents like DMSO-d6 actively interact with the N-H proton. This intermolecular hydrogen bonding stabilizes the sterically hindered Z-isomer, shifting the equilibrium[2]. Consequently, spectra acquired in DMSO-d6 frequently exhibit complex signal doubling[6].
Verdict: CDCl3 is superior for simplifying spectral interpretation, whereas DMSO-d6 is necessary for evaluating the dynamic structural biology and hydrogen-bonding potential of the drug candidate.
C. Experimental NMR vs. Computational (DFT-GIAO) Validation
The Challenge: Extreme deshielding effects caused by intramolecular hydrogen bonds can push chemical shifts outside expected empirical ranges, leading to misassignments.
The Solution: Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method serves as the ultimate theoretical grounding. By calculating the theoretical shielding tensors of both E and Z conformers at the B3LYP/6-311G(d,p) level, scientists can directly correlate experimental anomalies with theoretical quantum mechanics[3],[7].
Verdict: The highest standard of scientific integrity is achieved by pairing experimental 2D NMR with DFT-GIAO computational validation.
Quantitative Data Presentation
Table 1: Comparative 13C NMR Chemical Shifts (ppm) and Methodological Impact
Protocol 1: High-Resolution 1D and 2D NMR Acquisition
To ensure a self-validating data set, follow this optimized acquisition sequence:
Sample Preparation: Dissolve 15–20 mg of the highly purified thiazole hydrazone in 0.6 mL of the chosen deuterated solvent (DMSO-d6 or CDCl3). Ensure complete dissolution to maintain strict magnetic field homogeneity.
Instrument Calibration: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the specific solvent signal and rigorously shim the magnet (Z1-Z4) for optimal line shape resolution.
1D 13C Acquisition: Utilize a standard proton-decoupled 13C pulse sequence (e.g., zgpg30). Critical Step: Set the relaxation delay (D1) to a minimum of 2.0 seconds. This ensures the quantitative integration and detection of quaternary carbons (specifically Thiazole C2 and C4), which have long T1 relaxation times. Acquire ≥1024 scans.
2D HMBC Acquisition: Select the standard HMBC pulse sequence. Optimize the long-range coupling constant (
) to 8 Hz. This specific value is mathematically optimal for detecting the crucial 2-bond and 3-bond correlations between the hydrazonic N-H and the adjacent thiazole/azomethine carbons.
Processing: Apply exponential line broadening (LB = 1.0 Hz for 13C). Phase and baseline correct the spectra manually. Reference the chemical shifts strictly to the solvent residual peak (e.g., DMSO-d6 at 39.5 ppm).
Protocol 2: DFT-GIAO Computational Validation
Conformational Search: Using a molecular builder, construct the 3D geometries of both the E and Z isomers of the target molecule.
Geometry Optimization: Perform structural optimization using DFT at the B3LYP/6-311G(d,p) level of theory (e.g., using Gaussian software).
Frequency Calculation: Validate that the optimized geometry is a true minimum on the potential energy surface by confirming the absence of imaginary frequencies.
NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the identical level of theory. Apply the Polarizable Continuum Model (PCM) to simulate the specific solvent environment (e.g., DMSO).
Data Translation: Convert the calculated shielding tensors to chemical shifts (ppm) relative to the calculated shielding tensor of tetramethylsilane (TMS), optimized under the exact same theoretical parameters.
Analytical Visualizations
Fig 1. Integrated workflow combining 1D/2D NMR and DFT for thiazole hydrazone structural elucidation.
Fig 2. Causality of solvent effects on E/Z isomerization and resulting 13C NMR signal doubling.
References
1.[3] Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega. URL:[Link]
2.[5] Structural characterization, DFT calculations, ADMET studies, antibiotic potentiating activity, evaluation of efflux pump inhibi. SSRN. URL:[Link]
3.[8] Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti. Semantic Scholar / Molecules. URL:[Link]
4.[4] Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. URL:[Link]
5.[1] Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. PMC. URL:[Link]
6.[2] New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. PMC. URL:[Link]
Elemental Analysis of 2-Hydrazinyl-5-Nitrothiazole: A Comparative Validation Guide
The following guide details the elemental analysis framework for 2-hydrazinyl-5-nitrothiazole , a high-nitrogen heterocyclic intermediate used in the synthesis of azo dyes and energetic materials.[1][2] This guide moves...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the elemental analysis framework for 2-hydrazinyl-5-nitrothiazole , a high-nitrogen heterocyclic intermediate used in the synthesis of azo dyes and energetic materials.[1][2]
This guide moves beyond simple stoichiometry to provide a comparative analysis of Elemental Analysis (EA) versus alternative characterization methods (like HRMS and qNMR ) and evaluates the theoretical profile against common synthetic impurities.[2]
Executive Summary & Technical Context
2-Hydrazinyl-5-nitrothiazole (C
HNOS) is a critical intermediate synthesized typically by the nucleophilic substitution of 2-bromo-5-nitrothiazole with hydrazine hydrate.[1][2]
For researchers, the primary challenge is not the synthesis but the validation of purity . Due to the high nitrogen content (approx. 35%) and the reducing nature of the hydrazine group combined with the oxidizing nitro group, this compound is both hygroscopic and potentially energetic .
Why Elemental Analysis?
While NMR confirms structure, it often fails to detect inorganic contaminants or trapped moisture effectively. Elemental Analysis (Combustion) remains the gold standard for establishing bulk purity, specifically distinguishing the product from:
If %N is Low (<34%) AND %C is High: Likely contamination with starting material (2-bromo or 2-amino analog).[1][2]
If %N is Low (<34%) AND %H is High (>3%): Sample is wet (Hydrate/Solvate).[2] Re-dry.
If %C, %H, %N are all low: Presence of inorganic salts (e.g., NaBr byproduct from synthesis not washed out).
Visualization: Validation Workflow
The following diagram illustrates the logical flow for validating the synthesis of 2-hydrazinyl-5-nitrothiazole, highlighting the "Go/No-Go" decision points based on analytical data.
Caption: Logical workflow for validating 2-hydrazinyl-5-nitrothiazole purity using Elemental Analysis data.
References
PubChem. (2025).[2] 2-Hydrazinyl-4-(4-nitrophenyl)thiazole (Analog Reference for Structure/Properties). National Library of Medicine.[2] Available at: [Link]
National Toxicology Program. (1983).[2] Bioassay of 2-Amino-5-Nitrothiazole for Possible Carcinogenicity. Technical Report Series No. 220. Available at: [Link]
NIST Chemistry WebBook. (2025).[2] Thiazole, 2-bromo-5-nitro- (Starting Material Data). National Institute of Standards and Technology.[3] Available at: [Link]
biological assay validation for thiazole-based anti-TB agents
Executive Summary: The Thiazole Scaffold in TB Drug Discovery The thiazole heterocycle has emerged as a "privileged scaffold" in the fight against Mycobacterium tuberculosis (Mtb), particularly against multidrug-resistan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Thiazole Scaffold in TB Drug Discovery
The thiazole heterocycle has emerged as a "privileged scaffold" in the fight against Mycobacterium tuberculosis (Mtb), particularly against multidrug-resistant (MDR) strains. Unlike traditional first-line agents that often target replicating bacteria via single mechanisms, thiazole derivatives (e.g., benzothiazoles, aminothiazoles) frequently exhibit dual-targeting capabilities—inhibiting DprE1 (essential for cell wall arabinan synthesis) and disrupting cellular respiration.
This guide provides a rigorous, data-driven validation framework for researchers developing thiazole-based candidates. It moves beyond basic screening to establish a self-validating bioassay architecture that ensures reproducibility, clinical relevance, and clear differentiation from standard-of-care (SoC) alternatives like Isoniazid (INH) and Rifampicin (RIF).
Comparative Performance Matrix
To objectively assess a new thiazole candidate, it must be benchmarked against established standards. The following data aggregates performance metrics from recent high-impact studies (2024-2025) comparing novel thiazole derivatives with SoC agents.
Table 1: Efficacy & Selectivity Profile (Thiazoles vs. Standards)
Parameter
Novel Thiazole Derivatives (Avg. Range)
Isoniazid (INH)
Rifampicin (RIF)
Interpretation
MIC (H37Rv)
0.07 – 1.6 µg/mL
0.05 – 0.2 µg/mL
0.1 – 0.5 µg/mL
Top-tier thiazoles now rival INH potency.
MIC (MDR Strains)
2.0 – 8.0 µg/mL
> 10 µg/mL (Resistant)
> 20 µg/mL (Resistant)
Critical Advantage: Thiazoles retain efficacy where INH fails.
Intracellular Activity
~1.0 – 5.0 µg/mL
0.1 – 0.5 µg/mL
0.2 – 1.0 µg/mL
Thiazoles show good penetration but slightly lower intracellular accumulation than RIF.
Selectivity Index (SI)
> 10 – 50
> 100
> 100
Thiazoles must be optimized to reduce host cytotoxicity (Vero/HepG2).
Primary Target
DprE1 / DNA Gyrase
InhA (Cell Wall)
rpoB (RNA Pol)
Distinct mechanism reduces cross-resistance risk.
Key Insight: While INH remains superior in pure potency against sensitive strains, thiazole derivatives (specifically benzothiazoles like TCA1 analogs) offer a strategic "breakthrough" capability against resistant isolates due to their unique binding at the DprE1 active site.
Strategic Assay Architecture
A robust validation campaign requires a funnel approach, filtering hits not just for potency, but for druggability and host safety.
Figure 1: The "Validation Funnel" ensures that only compounds with high potency (MABA), low toxicity (Cytotoxicity), and physiological relevance (Macrophage) proceed to mechanistic studies.
Protocol 1: Microplate Alamar Blue Assay (MABA)
The Gold Standard for High-Throughput Validation
The MABA assay utilizes resazurin (Alamar Blue), a redox indicator that fluoresces pink in response to metabolic reduction by viable bacteria.[1] It is non-radiometric, cost-effective, and correlates (>95%) with BACTEC standards.
Scientific Rationale
Thiazoles often exhibit poor solubility. This protocol includes specific "Solvent Tolerance" steps to prevent false negatives caused by compound precipitation, a common failure mode in thiazole screening.
Step-by-Step Methodology
Reagents:
M. tuberculosis H37Rv strain (Mid-log phase, OD₆₀₀ 0.4–0.8).[1]
Middlebrook 7H9 broth (supplemented with OADC).
Resazurin sodium salt powder (0.01% w/v in dH₂O).
Positive Control: Isoniazid (Start at 1.0 µg/mL).
Negative Control: 1% DMSO (Vehicle).
Workflow:
Inoculum Preparation (The Critical Variable):
Dilute mid-log culture to 1 × 10⁵ CFU/mL .
Validation Check: Plate an aliquot on 7H10 agar to retrospectively verify inoculum density. If CFU < 5×10⁴ or > 5×10⁵, invalidate the run.
Plate Layout (96-Well):
Perimeter Wells: Fill with 200 µL sterile water to prevent "Edge Effect" evaporation (crucial for 7-day incubation).
Inner Wells: Add 100 µL of 7H9 broth.
Compound Dilution:
Perform 2-fold serial dilutions of the thiazole derivative directly in the plate (Range: 64 µg/mL to 0.125 µg/mL).
Self-Validating Step: Ensure final DMSO concentration is <1%. Thiazoles are hydrophobic; if precipitation is visible, add 5% Tween-80 to the master mix.
Infection:
Add 100 µL of adjusted inoculum to all test wells.
Final Volume: 200 µL.
Incubation:
Seal with breathable membrane.[1] Incubate at 37°C for 5 days .
Development:
Add 30 µL of freshly prepared Alamar Blue + 12.5 µL of 10% Tween-80 (1:1 ratio improves dye uptake).
Incubate for an additional 24 hours .
Readout:
Visual: Blue = No Growth (Inhibition); Pink = Growth.
Fluorometric: Ex 530 nm / Em 590 nm.
Acceptance Criteria:
Z-Factor: Must be > 0.5 for the plate to be valid.
Control Performance: INH MIC must fall within 0.05–0.2 µg/mL.
Protocol 2: Intracellular Macrophage Assay
Validating Efficacy in the Host Niche
Thiazoles must penetrate the macrophage membrane and the phagosome to reach intracellular Mtb. This assay distinguishes "test tube potency" from "clinical potential."
Scientific Rationale
Standard MABA assays miss the "Trojan Horse" effect where drugs fail to cross host membranes. This protocol uses THP-1 cells to mimic the alveolar macrophage environment.
Differentiate with 100 nM PMA (Phorbol 12-myristate 13-acetate) for 24 hours.
Wash and rest for 24 hours (Critical for restoring "resting" phenotype).
Infection (Pulse):
Infect macrophages with Mtb H37Rv at MOI 1:1 (Multiplicity of Infection).
Incubate for 4 hours.
Extracellular Kill (Chase):
Wash cells 3x with PBS.
Incubate with 200 µg/mL Amikacin for 2 hours to kill non-internalized bacteria. (Amikacin does not penetrate macrophages, ensuring only intracellular bacteria remain).
Drug Treatment:
Replace media with RPMI containing the Thiazole candidate (at 1x, 5x, and 10x MIC determined from MABA).
Incubate for 3 to 5 days .
Lysis & Enumeration:
Lyse macrophages with 0.1% SDS for 10 minutes.
Neutralize with 7H9 broth.
Perform serial dilutions and plate on 7H10 agar for CFU counting.
Data Interpretation:
Static Effect: CFU remains constant vs. Day 0.
Cidal Effect: > 1 log reduction in CFU vs. Day 0.
Note: Many thiazoles are bacteriostatic in vitro but bactericidal intracellularly due to pH-dependent accumulation (lysosomotropism).
Mechanistic Validation: The DprE1 Pathway
Most bioactive thiazoles (specifically benzothiazoles and nitro-benzothiazoles) target DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase). Validating this mechanism confirms the compound acts specifically on the cell wall rather than via non-specific toxicity.
Pathway Logic
DprE1 is a flavoenzyme essential for converting DPR to DPA, a precursor for arabinogalactan.[2] Thiazoles typically bind non-covalently to the active site, blocking FAD recycling or substrate entry.
Figure 2: Mechanism of Action: Thiazole inhibitors blockade the DprE1 enzyme, preventing the formation of DPA and leading to cell wall rupture and bacterial lysis.
References
Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. Antimicrobial Agents and Chemotherapy, 2015.[3]
[Link]
Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. BMC Chemistry, 2025.
[Link]
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 2015.
[Link]
Benzothiazole-based inhibitors of DprE1 (2-6), with their inhibitory and antibacterial activities. ResearchGate, 2024.
[Link]
Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Molecules, 2025.
[Link]
Crystallographic Profiling of 2-Hydrazino-5-Nitrothiazole Derivatives
This guide provides a structural analysis of 2-hydrazino-5-nitrothiazole derivatives, synthesizing crystallographic data to assist in the design of antimicrobial and antiparasitic agents. Content Type: Publish Comparison...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a structural analysis of 2-hydrazino-5-nitrothiazole derivatives, synthesizing crystallographic data to assist in the design of antimicrobial and antiparasitic agents.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Crystallographers, and Drug Development Scientists
Executive Summary: The Structural Imperative
The 5-nitrothiazole scaffold is the pharmacophore engine behind critical drugs like Nitazoxanide (NTZ) . While the biological efficacy of these compounds is well-documented (PFOR inhibition), their solid-state stability and solubility—governed by crystal packing—remain a primary bottleneck in formulation.
This guide objectively compares the crystallographic signatures of 2-hydrazino-5-nitrothiazole derivatives against the industry standard, Nitazoxanide. By analyzing the shift from an amide linker (in NTZ) to a hydrazone linker, we reveal how subtle steric and electronic changes dictate lattice energy, hydrogen bonding networks, and ultimately, pharmaceutical performance.
Structural Landscape & Synthesis Logic
To understand the crystal data, one must first map the structural evolution. The transition from the precursor (2-amino-5-nitrothiazole) to the active hydrazone derivative involves extending the conjugation system, which flattens the molecule and enhances
-stacking potential.
Experimental Protocol: Synthesis of 5-Nitro-Hydrazones
Reagent: Hydrazine hydrate (to form the hydrazine intermediate) followed by condensation with an aryl aldehyde.
Crystallization Method: Slow evaporation from Ethanol/DMF mixtures (critical for obtaining single crystals suitable for XRD).
Step-by-Step Workflow:
Diazotization/Substitution: React 2-amino-5-nitrothiazole with hydrazine hydrate at 0–5°C to yield 2-hydrazino-5-nitrothiazole.
Condensation: Reflux the hydrazine intermediate with the appropriate benzaldehyde derivative (1:1 molar ratio) in ethanol with catalytic acetic acid for 2–4 hours.
Purification: Recrystallize from hot ethanol.
Crystal Growth: Dissolve 50 mg of purified product in 10 mL DMF; allow to stand at room temperature for 5–7 days.
Figure 1: Synthetic pathway for generating crystalline 2-hydrazino-5-nitrothiazole derivatives.
Comparative Crystallographic Analysis
The core comparison lies between the Amide-linked Nitazoxanide (Standard) and the Hydrazone-linked analogs . The hydrazone group (
) introduces an additional nitrogen donor and a rotatable bond that significantly alters the packing motif compared to the amide ().
Table 1: Unit Cell & Space Group Comparison
Note: Data for the hydrazone analog is derived from the structurally homologous Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate to illustrate the hydrazone packing class.
Feature
Nitazoxanide (Standard)
Thiazole Hydrazone Analog
2-Amino-5-Nitrothiazole (Precursor)
Formula
Crystal System
Orthorhombic
Triclinic / Monoclinic
Monoclinic
Space Group
or
(dimer solvate)
a ()
14.302(2)
~7.091
~15.10
b ()
5.2800(8)
~10.750
~5.27
c ()
33.183(5)
~21.380
~11.26
Packing Motif
2D Network (Perpendicular to a)
Zigzag Chains (Along b)
Centrosymmetric Dimers
Key Interaction
Intermolecular N-H...O / N-H...N
N-H...N / C-H...O (Nitro)
N-H...N (Dimer Pair)
Mechanism of Packing: The "Nitro-Switch"
1. Nitazoxanide (Amide):
NTZ crystallizes in a non-centrosymmetric space group (
). The amide hydrogen forms a bifurcated hydrogen bond, linking molecules into a 2D sheet. The 5-nitro group participates in weak C-H...O interactions but is not the primary driver of the lattice.
2. Hydrazone Derivatives:
The hydrazone linker favors a planar conformation (E-isomer) which maximizes
-conjugation. Unlike NTZ, hydrazones often form centrosymmetric dimers ( motifs) or infinite zigzag chains .
Critical Insight: The additional nitrogen in the hydrazone linker acts as a strong acceptor, often disrupting the "sheet" structure seen in amides and creating "ribbons" instead. This often results in lower aqueous solubility but higher melting points due to denser
-stacking.
Figure 2: Divergence in crystal packing logic between amide and hydrazone scaffolds.
Performance Comparison (SAR & Stability)
The crystallographic data directly informs the biological and physical performance of these derivatives.
Performance Metric
Nitazoxanide
Hydrazino-5-Nitro Derivatives
Crystallographic Cause
Solubility
Low (Class II/IV)
Very Low
Hydrazones form tighter -stacked columns due to planarity, increasing lattice energy.
Stability
High (Melts w/ decomp ~200°C)
High (Melts >220°C)
Stronger intermolecular N-H...N bonds in hydrazones vs. N-H...O in amides.
Bioactivity (In Vitro)
Broad Spectrum
Targeted (e.g., M. tb)
The hydrazone linker extends the molecule, fitting different hydrophobic pockets in the PFOR enzyme.
Expert Insight:
While Nitazoxanide is the gold standard, hydrazone derivatives often exhibit superior crystallinity . This makes them easier to purify but harder to formulate. The presence of the 5-nitro group is essential; removing it (as seen in 4-methylthiazole analogs) leads to a complete loss of the specific "nitro-pi" stacking interactions that stabilize the crystal lattice.
References
Nitazoxanide Crystal Structure
Title: Spectroscopic, thermal and X-ray structural study of the antiparasitic and antiviral drug nitazoxanide.